molecular formula C22H32N6O12S2 B8075612 Ceftazidime (hydrate)

Ceftazidime (hydrate)

Cat. No.: B8075612
M. Wt: 636.7 g/mol
InChI Key: NMVPEQXCMGEDNH-QKJNAJOESA-N
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Description

Ceftazidime (hydrate) is a useful research compound. Its molecular formula is C22H32N6O12S2 and its molecular weight is 636.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ceftazidime (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftazidime (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVPEQXCMGEDNH-QKJNAJOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Antibacterial Spectrum of Ceftazidime (Hydrate): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the antibacterial spectrum of ceftazidime, a third-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on ceftazidime's efficacy against a range of bacterial pathogens, delves into its mechanism of action, and outlines the prevalent resistance mechanisms. Furthermore, it details standardized methodologies for susceptibility testing, providing a comprehensive resource for laboratory investigation and clinical application.

Introduction: Ceftazidime in the Antibacterial Armamentarium

Ceftazidime is a parenteral third-generation cephalosporin renowned for its broad-spectrum activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] Unlike many of its class, ceftazidime's chemical structure confers stability against many chromosomally and plasmid-mediated beta-lactamases, enzymes that are a primary defense mechanism for many resistant bacteria.[2][3] This guide will dissect the nuances of its antibacterial profile, providing the technical insights necessary for informed research and development.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary targets of ceftazidime are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, ceftazidime effectively blocks the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death.[5]

Mechanism of Action of Ceftazidime Ceftazidime Ceftazidime PBPs Penicillin-Binding Proteins (PBPs) Ceftazidime->PBPs Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Wall->Cell_Lysis Disruption leads to

Caption: Ceftazidime's bactericidal action via PBP inhibition.

In Vitro Antibacterial Spectrum

Ceftazidime's spectrum of activity is a critical consideration in its clinical application. The following sections detail its efficacy against key bacterial groups.

Gram-Negative Aerobes

Ceftazidime demonstrates potent activity against a wide array of Gram-negative aerobic bacteria.[2][6] This is its primary therapeutic niche.

  • Pseudomonas aeruginosa : Ceftazidime is particularly valued for its robust activity against P. aeruginosa, a common opportunistic pathogen.[2][3][7] It is often a first-line treatment for infections caused by this organism.[3]

  • Enterobacteriaceae : Ceftazidime is highly effective against many members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Enterobacter spp., Serratia spp., and Citrobacter spp.[2][4][6]

  • Haemophilus influenzae : It is also active against both beta-lactamase positive and negative strains of H. influenzae.[4]

  • Neisseria meningitidis : Ceftazidime has been successfully used in the treatment of meningitis caused by N. meningitidis.[4]

The following table summarizes the in vitro activity of ceftazidime against common Gram-negative pathogens.

Bacterial SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Pseudomonas aeruginosa24-16
Escherichia coli≤0.5≤0.5
Klebsiella pneumoniae≤0.5≤0.5
Enterobacter cloacae≤0.5>16
Proteus mirabilis≤0.5≤0.5
Serratia marcescens≤0.52
Haemophilus influenzae≤0.5≤0.5

Note: MIC values can vary based on the study and geographic location of isolates.

Gram-Positive Aerobes

Ceftazidime's activity against Gram-positive bacteria is notably weaker than that of first and second-generation cephalosporins.[1][2]

  • Staphylococcus aureus : While it has some activity against methicillin-susceptible S. aureus (MSSA), it is less potent than earlier generation cephalosporins.[2][3] It is not active against methicillin-resistant S. aureus (MRSA).[3]

  • Streptococcus pneumoniae : Ceftazidime has demonstrated activity against S. pneumoniae.[4]

  • Streptococcus pyogenes : It is also active against S. pyogenes (Group A beta-hemolytic streptococci).[4]

  • Enterococci : Ceftazidime has no inhibitory action against Enterococcus faecalis.[6]

Bacterial SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (MSSA)4>16
Streptococcus pneumoniae14
Streptococcus pyogenes≤0.5≤0.5

Note: MIC values can vary based on the study and geographic location of isolates.

Anaerobic Bacteria

Ceftazidime's activity against anaerobic bacteria is limited.[8][9]

  • Bacteroides fragilis group : It is relatively inactive against this clinically significant group of anaerobes.[8][9]

  • Clostridium species : With the exception of Clostridium perfringens, ceftazidime is largely inactive against other Clostridium species.[8][9]

  • Peptococcus and Peptostreptococcus : These organisms are generally susceptible to ceftazidime.[8][9]

For polymicrobial infections involving suspected anaerobic pathogens, ceftazidime is often combined with an agent with potent anti-anaerobic activity, such as metronidazole.[10]

Mechanisms of Resistance

Bacterial resistance to ceftazidime is a growing concern and can occur through several mechanisms.[4]

  • Beta-Lactamase Production : This is the most common mechanism of resistance.[4] The production of beta-lactamase enzymes that can hydrolyze the beta-lactam ring of ceftazidime renders the antibiotic inactive.[3] This includes extended-spectrum beta-lactamases (ESBLs), AmpC beta-lactamases, and carbapenemases.[11][12]

  • Alteration of Penicillin-Binding Proteins (PBPs) : Modifications in the structure of PBPs can reduce the binding affinity of ceftazidime, thereby diminishing its inhibitory effect.[4]

  • Reduced Permeability : Changes in the outer membrane of Gram-negative bacteria, such as the loss of porin channels, can restrict the entry of ceftazidime into the cell, leading to resistance.[13]

  • Efflux Pumps : The active transport of ceftazidime out of the bacterial cell by efflux pumps can prevent the antibiotic from reaching its PBP targets.

The Role of Beta-Lactamase Inhibitors: Ceftazidime-Avibactam

To combat resistance mediated by beta-lactamases, ceftazidime has been combined with avibactam, a non-beta-lactam beta-lactamase inhibitor. Avibactam inactivates a broad range of beta-lactamases, including ESBLs, AmpC, and some carbapenemases like KPC and OXA-48.[13][14] This combination restores the activity of ceftazidime against many resistant strains of Enterobacteriaceae and P. aeruginosa.[15][16][17]

Methodologies for Susceptibility Testing

Accurate determination of bacterial susceptibility to ceftazidime is crucial for guiding therapeutic decisions. Standardized methods are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

Broth Microdilution

This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Serial Dilutions of Ceftazidime : A two-fold serial dilution of ceftazidime is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation : The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation : The MIC is determined as the lowest concentration of ceftazidime that completely inhibits visible growth. The result is interpreted as susceptible, intermediate, or resistant based on the breakpoints established by CLSI or EUCAST.

Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Ceftazidime in Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Interpret Interpret Results using CLSI/EUCAST Breakpoints Read_MIC->Interpret End End Interpret->End

Caption: Workflow for determining MIC by broth microdilution.

Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative test that determines the susceptibility of a bacterium to an antibiotic.

Protocol:

  • Inoculum Preparation : A standardized inoculum of the test organism is prepared as described for broth microdilution.

  • Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application : A paper disk impregnated with a specific amount of ceftazidime (e.g., 30 µg) is placed on the surface of the agar.

  • Incubation : The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation : The diameter of the zone of inhibition around the disk is measured in millimeters. This zone size is then correlated with MIC values and interpreted as susceptible, intermediate, or resistant using CLSI or EUCAST breakpoint tables.

Conclusion

Ceftazidime remains a cornerstone in the treatment of serious Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its broad spectrum against Enterobacteriaceae further solidifies its clinical utility. However, the emergence of resistance, primarily through beta-lactamase production, necessitates ongoing surveillance and the development of strategies to overcome these resistance mechanisms, such as the combination with beta-lactamase inhibitors like avibactam. A thorough understanding of its antibacterial spectrum, mechanism of action, and resistance patterns, coupled with accurate susceptibility testing, is paramount for the effective and responsible use of this important antibiotic in both clinical practice and research settings.

References

  • Ceftazidim - The Comprehensive Antibiotic Resistance Database. [Link]

  • Richards, D. M., & Brogden, R. N. (1985). Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(2), 105–161. [Link]

  • Ceftazidime: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Gaya, H., & Roy, S. (1983). Activity of ceftazidime against Pseudomonas aeruginosa from bacteraemic and fibrocystic patients. The Journal of antimicrobial chemotherapy, 12 Suppl A, 93–100. [Link]

  • Sader, H. S., Castanheira, M., Flamm, R. K., & Mendes, R. E. (2017). Efficacy of ceftazidime/avibactam versus other antimicrobial agents for treating multidrug-resistant Pseudomonas aeruginosa: a propensity-matched retrospective analysis. Frontiers in Cellular and Infection Microbiology, 7, 497. [Link]

  • Ceftazidime (injection route) - Side effects & uses - Mayo Clinic. [Link]

  • Le J. A., McKee B., Srisupha-Olarn W., Jusciej M., Edeki T., & Nicolau D. P. (2017). Potentiation of ceftazidime by avibactam against β-lactam-resistant Pseudomonas aeruginosa in an in vitro infection model. Journal of Antimicrobial Chemotherapy, 72(1), 162-169. [Link]

  • Tamma, P. D., Aitken, S. L., Bonomo, R. A., Mathers, A. J., van Duin, D., & Clancy, C. J. (2024). IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Sader, H. S., Castanheira, M., Flamm, R. K., Mendes, R. E., Farrell, D. J., & Jones, R. N. (2017). Antimicrobial Activity of Ceftazidime-Avibactam Tested against Multidrug-Resistant Enterobacteriaceae and Pseudomonas aeruginosa Isolates from U.S. Medical Centers, 2013 to 2016. Antimicrobial agents and chemotherapy, 61(11), e01045-17. [Link]

  • Ceftazidime - Wikipedia. [Link]

  • What is the mechanism of Ceftazidime? - Patsnap Synapse. [Link]

  • Klietmann, W., Focht, J., & Nösner, K. (1987). [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates]. Infection, 15 Suppl 4, S145–S149. [Link]

  • Phillips, I., & King, A. (1981). Comparative in-vitro activity of ceftazidime (GR-20263) and other beta-lactamase stable cephalosporins against anaerobic bacteria. The Journal of antimicrobial chemotherapy, 8 Suppl B, 247–254. [Link]

  • Sader, H. S., Flamm, R. K., Mendes, R. E., Farrell, D. J., & Jones, R. N. (2017). Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015). The Pediatric infectious disease journal, 36(11), 1019–1024. [Link]

  • FORTAZ® (ceftazidime for injection) - accessdata.fda.gov. [Link]

  • Pasteran, F., Veliz, O., Lucero, C., Rapoport, M., & Corso, A. (2019). P2779 Assessment of ceftazidime-avibactam CLSI 30/20 ug and EUCAST 10/4 ug disk content versus reference agar dilution/broth mic. ECCMID. [Link]

  • Ortiz de la Rosa, J. M., et al. (2023). Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals. Microbiology Spectrum, 11(2), e03429-22. [Link]

  • EUCAST Guidance Documents. [Link]

  • Goldstein, E. J., Citron, D. M., & Cherubin, C. E. (2012). In Vitro Activity of Ceftazidime-NXL104 against 396 Strains of β-Lactamase-Producing Anaerobes. Antimicrobial agents and chemotherapy, 56(6), 3426–3428. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use CEFTAZIDIME for Injection - accessdata.fda.gov. [Link]

  • El-Gamal, M. I., et al. (2022). Molecular Mechanisms Mediating Ceftazidime/Avibactam Resistance Amongst Carbapenem-Resistant Klebsiella pneumoniae Clinical Isolates. Infection and Drug Resistance, 15, 6081–6091. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • Phillips, I., & King, A. (1981). Comparative in-vitro activity of ceftazidime (GR-20263) and other β-lactamase stable cephalosporins against anaerobic bacteria. Journal of antimicrobial chemotherapy, 8(suppl_B), 247-254. [Link]

  • Kos, V. N., et al. (2015). Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data. Antimicrobial agents and chemotherapy, 59(8), 5034–5038. [Link]

  • Gathua, S., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. BMC research notes, 9, 219. [Link]

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Sources

Ceftazidime (hydrate) chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ceftazidime (Hydrate) for the Modern Researcher

Foreword: A Senior Application Scientist's Perspective

Ceftazidime is more than just another antibiotic; it is a cornerstone of antibacterial therapy, particularly in the challenging landscape of Gram-negative infections. As a third-generation cephalosporin, its development marked a significant advancement in our ability to combat formidable pathogens like Pseudomonas aeruginosa. This guide is structured to provide not just the fundamental data but the contextual understanding necessary for researchers and drug development professionals. We will delve into the molecular architecture that dictates its function, the kinetic and dynamic properties that govern its clinical application, and the rigorous experimental methodologies required to validate its efficacy. Our approach is to connect the chemical properties to the biological mechanism and, ultimately, to its real-world application and challenges.

The Molecular Blueprint: Chemical Structure and Physicochemical Properties

The efficacy of Ceftazidime is intrinsically linked to its unique molecular structure. It is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the cephalosporin class.[1][2] The core of the molecule is a 7-aminocephalosporanic acid nucleus, which is modified to enhance its antibacterial spectrum and stability.

Key Structural Features and Their Functional Significance:

  • Cephem Nucleus: Comprising a beta-lactam ring fused to a dihydrothiazine ring, this strained bicyclic system is the pharmacophore responsible for inhibiting bacterial enzymes.[3]

  • Aminothiazole Ring: This group at the C-7 position enhances its antibacterial activity, particularly against Gram-negative bacteria.[4]

  • Imino Side Chain: The syn-configuration of the imino side chain, along with the bulky 1-carboxy-1-methylethoxy group, provides significant steric hindrance. This conformation confers remarkable stability against many beta-lactamase enzymes that would otherwise hydrolyze and inactivate the beta-lactam ring.[5]

  • Pyridinium Moiety: Attached at the C-3 position, this positively charged group increases the water solubility of the molecule, making it suitable for parenteral administration.[5]

Ceftazidime is commonly available as a pentahydrate, which influences its formulation and stability.[3][6]

Table 1: Core Chemical and Physical Identifiers of Ceftazidime

PropertyValueSource(s)
IUPAC Name (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetamido)-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate[5]
CAS Registry Number 78439-06-2 (for pentahydrate)[6][7]
72558-82-8 (for anhydrous)[5][8]
Molecular Formula C22H22N6O7S2 • 5H2O (Pentahydrate)[3][6][7]
C22H22N6O7S2 (Anhydrous)[5]
Molecular Weight 636.65 g/mol (Pentahydrate)[3][7]
546.57 g/mol (Anhydrous)[5]

Table 2: Physicochemical and Handling Properties of Ceftazidime (Hydrate)

PropertyValueSource(s)
Appearance White crystalline solid/powder[6]
Solubility Sparingly soluble in organic solvents (DMSO, ethanol). Soluble in aqueous buffers (approx. 5 mg/mL in PBS, pH 7.2). Soluble in acidic and alkali solvents.[3][6]
LogP -1.6[9]
Storage Store as a solid at 2-8°C or -20°C for long-term stability (≥2-4 years).[3][7][8]
Solution Stability Aqueous solutions are not recommended for storage for more than one day. Solutions in 0.9% NaCl may be stable for up to 6 months at -20°C.[6]

Mechanism of Action: Disrupting the Bacterial Fortress

Ceftazidime exerts its bactericidal effect by targeting the final step of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[10][11]

The process is initiated by the diffusion of Ceftazidime across the bacterial outer membrane and into the periplasmic space. Here, it covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[9][11][12] PBPs are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[9][10] Ceftazidime shows a particularly high affinity for PBP3, which is primarily involved in bacterial cell division (septum formation).[4][7]

By inhibiting these enzymes, Ceftazidime effectively blocks the transpeptidation step in peptidoglycan synthesis.[10] This disruption leads to the formation of a weakened, defective cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[10][11][12]

Ceftazidime_MoA cluster_bacterium Bacterial Cell Ceftazidime Ceftazidime Periplasm Periplasmic Space Ceftazidime->Periplasm Diffusion PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition CellWall Stable Cell Wall Synthesis Crosslinking->CellWall

Caption: Mechanism of Action of Ceftazidime.

Chemical Synthesis: A Brief Overview

The industrial synthesis of Ceftazidime is a multi-step process that typically begins with 7-aminocephalosporanic acid (7-ACA) as the starting material.[13] The core strategy involves two key modifications to the 7-ACA scaffold:

  • C-3 Position Modification: The acetoxy group at the C-3 position of 7-ACA is displaced by pyridine to introduce the charged pyridinium-1-ylmethyl side chain.[13]

  • C-7 Position Acylation: The amino group at the C-7 position is acylated with the complex aminothiazole side chain.[13] This is a critical step that installs the moiety responsible for broad-spectrum activity and beta-lactamase stability.

Following these core reactions, subsequent steps involving hydrolysis and purification are performed to yield the final active pharmaceutical ingredient.[13]

Pharmacokinetics and Pharmacodynamics (PK/PD): The Drug in the Body

Understanding the PK/PD profile of Ceftazidime is crucial for designing effective dosing regimens. As it is not well absorbed orally, it must be administered parenterally, either intravenously or intramuscularly.[12]

  • Distribution: Ceftazidime distributes widely into body tissues and fluids, including cerebrospinal fluid (CSF), making it effective for treating meningitis.[12]

  • Metabolism: The drug is not significantly metabolized in the body.[5]

  • Excretion: It is primarily eliminated unchanged by the kidneys through glomerular filtration.[5][14] This means that in patients with impaired renal function, dose adjustments are necessary to prevent drug accumulation.[14][15]

Table 3: Key Pharmacokinetic Parameters of Ceftazidime

ParameterValue (in adults with normal renal function)Source(s)
Bioavailability (IM) ~91%[5]
Elimination Half-life 1.5 - 2.5 hours[5][14][15]
Volume of Distribution (Vd) 35 ± 10.5 L[16]
Plasma Protein Binding Low (<10%)[14][15]
Primary Route of Elimination Renal (80-90% excreted unchanged in urine)[5][14][15]

From a pharmacodynamic perspective, the efficacy of beta-lactams like Ceftazidime is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen. For cephalosporins, a %fT > MIC of 50-70% is generally considered predictive of in-vivo efficacy.[17]

Experimental Protocol: In-Vivo Efficacy Assessment in a Murine Model

To validate the antibacterial activity of Ceftazidime in vivo, the neutropenic murine thigh infection model is a standard and robust methodology. This model minimizes the contribution of the host immune system, thereby isolating the direct bactericidal or bacteriostatic effect of the antibiotic.

Protocol: Neutropenic Murine Thigh Infection Model

  • Animal Model: Use specific-pathogen-free, female ICR mice (or similar strain), typically weighing 22-25 grams.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.

    • Causality Insight: This regimen depletes neutrophils (<100 cells/mm³), ensuring that any observed bacterial clearance is attributable to the antibiotic's action rather than the host's innate immune response.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae) overnight on appropriate agar (e.g., Tryptic Soy Agar).

    • Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension to achieve the target inoculum concentration (typically ~10⁶ to 10⁷ CFU/mL).

  • Infection:

    • Two hours after the second dose of cyclophosphamide, inject 0.1 mL of the prepared bacterial inoculum into the posterior thigh muscle of each mouse.

  • Drug Administration:

    • Initiate antibiotic therapy 2 hours post-infection.

    • Administer human-simulated exposures of Ceftazidime subcutaneously (SC) or via the desired route. Dosing frequency (e.g., every 2, 4, or 8 hours) is determined based on the drug's half-life in mice to mimic human PK profiles.

  • Efficacy Endpoint:

    • At 24 hours post-initiation of therapy, euthanize the mice via CO₂ asphyxiation followed by cervical dislocation.

    • Aseptically dissect the entire thigh muscle.

  • Quantification of Bacterial Burden:

    • Homogenize the dissected thigh tissue in a known volume of sterile saline (e.g., 5 mL) using a tissue homogenizer.

    • Perform serial 10-fold dilutions of the tissue homogenate.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the colonies on the following day and calculate the number of CFU per gram of thigh tissue.

  • Data Analysis:

    • The primary outcome is the change in bacterial density (log₁₀ CFU/gram) after 24 hours of treatment compared to untreated controls. A ≥1-log₁₀ reduction is typically considered bacteriostatic, while a ≥3-log₁₀ reduction indicates bactericidal activity.

Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase node1 Induce Neutropenia (Cyclophosphamide) node3 Induce Thigh Infection (Intramuscular Injection) node1->node3 node2 Prepare Bacterial Inoculum node2->node3 node4 Administer Ceftazidime (Human-Simulated Dosing) node3->node4 node5 24h Treatment Period node4->node5 node6 Euthanize & Dissect Thigh node5->node6 node7 Homogenize Tissue & Perform Serial Dilutions node6->node7 node8 Plate and Incubate node7->node8 node9 Quantify Bacterial Load (CFU/gram) node8->node9

Caption: Workflow for In-Vivo Efficacy Testing.

Clinical Applications and Resistance

Ceftazidime is a critical agent for treating a variety of serious infections caused by susceptible Gram-negative bacteria.[1][5]

Primary Indications:

  • Complicated urinary tract infections (cUTI)

  • Hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP)

  • Complicated intra-abdominal infections (cIAI), typically in combination with metronidazole

  • Bacterial meningitis

  • Sepsis and bacteremia[5][18]

Its potent activity against Pseudomonas aeruginosa makes it a first-line treatment for infections caused by this pathogen.[3][5][19]

However, the emergence of resistance is a significant clinical challenge. The primary mechanisms include:

  • Production of β-Lactamases: Enzymes like Extended-Spectrum β-Lactamases (ESBLs), AmpC β-lactamases, and serine carbapenemases can hydrolyze and inactivate Ceftazidime.[5][20]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Ceftazidime.

  • Reduced Permeability and Efflux: Changes in outer membrane porins can limit drug entry, while upregulation of efflux pumps can actively remove the drug from the cell.[20]

To counter resistance, particularly from β-lactamase-producing organisms, Ceftazidime has been combined with a β-lactamase inhibitor, avibactam. Ceftazidime-avibactam restores the activity of Ceftazidime against many pathogens that produce Ambler class A, C, and some D enzymes.[20]

Analytical Methodologies for Quantification

Accurate quantification of Ceftazidime in bulk materials, pharmaceutical formulations, and biological matrices is essential for quality control and research. Several validated analytical methods are available:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and robust method, offering high specificity, precision, and accuracy for separating Ceftazidime from degradation products and other matrix components.[21][22]

  • UV-Visible Spectrophotometry: A simpler and more rapid method suitable for routine quality control, though it may be less specific than HPLC.[23][24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying low concentrations of the drug in complex biological fluids like plasma, essential for pharmacokinetic studies.[25]

Conclusion

Ceftazidime (hydrate) remains a vital tool in the antimicrobial armamentarium. Its sophisticated chemical design confers potent activity against a wide range of Gram-negative pathogens and relative stability to many β-lactamases. A thorough understanding of its structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and the methodologies used to assess its efficacy is paramount for its effective use in clinical settings and for the development of next-generation antibacterial agents. As resistance continues to evolve, the principles learned from the study of Ceftazidime will undoubtedly inform future strategies in the ongoing battle against infectious diseases.

References

  • The Ceftazidime Mechanism of Action: How it Fights Bacterial Invaders. (n.d.). Google Cloud.
  • Li, X., et al. (2024). Population pharmacokinetics and dose optimization of ceftazidime in critically ill children. Frontiers in Pharmacology.
  • Ceftazidime. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Ceftazidime. (n.d.). PubChem, National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • What is Ceftazidime used for? (2024). Patsnap Synapse. Retrieved February 5, 2026, from [Link]

  • Xu, T., et al. (2022). Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria. Engineering, 11(4), 138-145. Retrieved February 5, 2026, from [Link]

  • Ceftazidime (injection route). (n.d.). Mayo Clinic. Retrieved February 5, 2026, from [Link]

  • Pharmacology of Ceftazidime; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved February 5, 2026, from [Link]

  • Stone, G. G., et al. (2023). Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme. Journal of Antimicrobial Chemotherapy. Retrieved February 5, 2026, from [Link]

  • Ceftazidime Pentahydrate. (n.d.). PubChem, National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Synthesis method of ceftazidime. (2011). Google Patents.
  • Sime, F. B., et al. (2018). Pharmacokinetic and Pharmacodynamic Analysis of Ceftazidime/Avibactam in Critically Ill Patients. Antimicrobial Agents and Chemotherapy, 62(12). Retrieved February 5, 2026, from [Link]

  • Saavedra, S. Y., et al. (2023). Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals. Microbiology Spectrum. Retrieved February 5, 2026, from [Link]

  • Analytical Method Development and Validation of Ceftazidime Pentahydrate and Tazobactam Sodium by RP-HPLC Method in Bulk and Dosage forms. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

  • MacVane, S. H., et al. (2014). In Vivo Efficacy of Humanized Exposures of Ceftazidime-Avibactam in Comparison with Ceftazidime against Contemporary Enterobacteriaceae Isolates. Antimicrobial Agents and Chemotherapy, 58(11), 6913-6919. Retrieved February 5, 2026, from [Link]

  • Synthesis of antibiotic ceftazidime, ceftazidime for injection and preparation method of ceftazidime. (2013). Google Patents.
  • Wang, Y., et al. (2023). Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection. Frontiers in Microbiology. Retrieved February 5, 2026, from [Link]

  • Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. (2021). Journal of AOAC INTERNATIONAL. Retrieved February 5, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic Target Attainment of Ceftazidime in Adult Patients on General Wards with Different Degrees of Renal Function: A Prospective Observational Bicenter Cohort Study. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Results of the in vivo efficacy studies utilizing the ceftazidime (CAZ)... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Ceftazidime. (n.d.). RCSB PDB. Retrieved February 5, 2026, from [Link]

  • Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. (n.d.). Journal of Food and Drug Analysis. Retrieved February 5, 2026, from [Link]

  • In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review. (2023). Frontiers. Retrieved February 5, 2026, from [Link]

  • Population pharmacokinetics and dose optimization of ceftazidime in critically ill children. (2024). Frontiers. Retrieved February 5, 2026, from [Link]

  • Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. (n.d.). Scientific & Academic Publishing. Retrieved February 5, 2026, from [Link]

  • Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data. (n.d.). PMC, National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma. (n.d.). Amsterdam UMC. Retrieved February 5, 2026, from [Link]

  • Ceftazidime retains in vivo efficacy against strains of Stenotrophomonas maltophilia for which traditional testing predicts resistance. (n.d.). bioRxiv. Retrieved February 5, 2026, from [Link]

  • Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

  • of resistance mechanisms among ceftazidime-resistant clinical isolates... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Ceftazidime (Hydrate) for Studying Penicillin-Binding Proteins (PBPs)

[1]

Executive Summary

This technical guide details the application of Ceftazidime (hydrate) as a precise chemical probe for investigating bacterial cell wall synthesis, specifically targeting Penicillin-Binding Proteins (PBPs) . Unlike broad-spectrum beta-lactams that bind indiscriminately, Ceftazidime exhibits a distinct selectivity profile—primarily targeting PBP3 (FtsI) in Gram-negative organisms like Pseudomonas aeruginosa and Escherichia coli. This specificity makes it an indispensable tool for researchers studying bacterial cell division (septation) and resistance mechanisms involving PBP3 mutations.

This document provides a validated framework for solubilization, mechanistic interrogation, and competitive binding assays using fluorescent reporters (Bocillin FL).

Chemical & Physical Foundation

To ensure experimental reproducibility, the physicochemical properties of the reagent must be managed strictly. Research-grade Ceftazidime is typically supplied as Ceftazidime Pentahydrate .

Physicochemical Profile[2][3][4][5]
  • Active Moiety: Ceftazidime (Third-generation cephalosporin).[1]

  • Formulation: Crystalline Pentahydrate (

    
    ).[2]
    
  • Molecular Weight: 636.7 g/mol .[2]

  • Solubility: Soluble in PBS (pH 7.[2]2) up to ~5 mg/mL; soluble in 0.1 M NaOH.

  • Stability: High Lability. The beta-lactam ring is susceptible to hydrolysis in aqueous solution.

    • Storage (Solid): -20°C (Stable for years).[2]

    • Storage (Solution): Prepare fresh. Discard unused portions after 24 hours even at 4°C.

Critical Preparation Protocol

Directive: Do not store aqueous stock solutions.

  • Weigh the exact mass of Ceftazidime Pentahydrate.

  • Dissolve in DMSO or 0.1 M Phosphate Buffer (pH 7.0) immediately prior to the assay.

  • For cellular assays, filter-sterilize (0.22 µm) if using aqueous buffer.

Mechanistic Action & Selectivity

Ceftazidime acts as a "suicide substrate" for PBPs. It mimics the D-Ala-D-Ala terminus of the peptidoglycan stem peptide.

The PBP3 Interaction

In Gram-negative bacteria, PBP3 is the essential transpeptidase responsible for septal peptidoglycan synthesis.[1]

  • Binding Event: The nucleophilic Serine residue in the PBP3 active site attacks the beta-lactam ring of Ceftazidime.

  • Acylation: The ring opens, forming a stable covalent acyl-enzyme complex.

  • Consequence: PBP3 is permanently inactivated. Septum formation is halted, but cell elongation (controlled by PBP1a/1b and PBP2) continues.

  • Phenotype: Cells grow into long, non-septate filaments .

Mechanism of Action Diagram

MOACeftCeftazidime(Beta-Lactam)PBP3PBP3 Active Site(Serine Residue)Ceft->PBP3 Mimics D-Ala-D-AlaComplexAcyl-EnzymeComplexPBP3->Complex Covalent Binding(Acylation)InhibitionInhibition ofTranspeptidationComplex->Inhibition IrreversiblePhenotypeSeptation Failure(Filamentation)Inhibition->Phenotype Elongation continues

Caption: Pathway of Ceftazidime-induced PBP3 inhibition leading to bacterial filamentation.[3]

Experimental Framework: PBP Competition Assay

The gold standard for validating Ceftazidime binding is the Bocillin FL Competition Assay . This assay relies on the displacement of a fluorescent penicillin derivative (Bocillin FL) by the test compound.[4][5]

Materials
  • Membrane Fraction: Isolated from E. coli K12 or P. aeruginosa PAO1.

  • Bocillin FL: Fluorescent penicillin (Ex/Em: 504/511 nm).

  • Ceftazidime Pentahydrate: Freshly prepared stock.[6]

  • SDS-PAGE System: 10% Tris-Glycine gels.

  • Fluorescence Scanner: Typhoon or equivalent (capable of detecting fluorescein).

Protocol: Competitive Binding

Scientific Integrity Check: This protocol includes a "No Drug" control to establish 100% binding baseline and a "Heat Denatured" control to rule out non-specific fluorescence.

  • Membrane Preparation:

    • Harvest cells at exponential phase (

      
      ).
      
    • Lyse via sonication. Centrifuge at 100,000 x g for 60 min at 4°C to pellet membranes.

    • Resuspend in PBS containing protease inhibitors. Protein conc: ~5 mg/mL.

  • Pre-Incubation (The Competition Step):

    • Aliquot 50 µg of membrane protein into reaction tubes.

    • Add Ceftazidime at varying concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Incubate at 37°C for 30 minutes . Why? Allows Ceftazidime to acylate its specific targets before the reporter is added.

  • Labeling:

    • Add Bocillin FL to a final concentration of 10-20 µM.

    • Incubate at 37°C for 30 minutes . Note: Bocillin FL will bind to any PBPs not already occupied by Ceftazidime.

  • Termination & Separation:

    • Add 5X SDS-PAGE loading buffer (with

      
      -mercaptoethanol) to stop the reaction.
      
    • Boil for 3 minutes.

    • Load samples onto SDS-PAGE gel.[7]

  • Visualization:

    • Scan the wet gel directly using a fluorescence scanner.

    • Result: Bands disappear where Ceftazidime has successfully bound (competed off Bocillin FL).

Workflow Diagram

Workflowcluster_0Sample Prepcluster_1Competitioncluster_2AnalysisMembraneMembrane Fraction(50 µg)CeftAdd Ceftazidime(Serial Dilution)Membrane->CeftIncubate1Incubate 37°C30 minCeft->Incubate1BocillinAdd Bocillin FL(Reporter)Incubate1->BocillinIncubate2Incubate 37°C30 minBocillin->Incubate2SDSSDS-PAGEElectrophoresisIncubate2->SDSScanFluorescenceScanningSDS->Scan

Caption: Step-by-step workflow for the Bocillin FL / Ceftazidime competition assay.

Data Analysis & Interpretation

Quantitative Binding Profile (IC50)

The following table summarizes the affinity of Ceftazidime for various PBPs. Note the high affinity (low IC50) for PBP3, confirming its role as the primary lethal target.[8]

OrganismTarget PBPIC50 (µg/mL)Affinity LevelPhysiological Role
E. coli PBP3 0.06 High Septation (Division)
E. coliPBP1a0.9ModerateElongation
E. coliPBP1b3.4LowElongation
E. coliPBP2240NegligibleRod Shape Maintenance
P. aeruginosa PBP3 0.1 High Septation

Data compiled from Cayman Chemical [1] and NIH/PubMed studies [2, 3].

Interpreting the Gel
  • PBP3 Band (approx. 60 kDa): Should fade rapidly as Ceftazidime concentration increases (0.01 -> 0.1 µg/mL).

  • PBP1a/1b Bands (approx. 80-90 kDa): Will fade only at higher concentrations (>1.0 µg/mL).

  • PBP2 Band: Should remain bright (fluorescent) even at high Ceftazidime concentrations, indicating lack of binding.

References

  • Hayes, M. V., et al. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus.[9][10] Journal of Antimicrobial Chemotherapy. [Link]

  • Davies, T. A., et al. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[11][4][3][10] [Link]

  • Kocaoglu, O., & Carlson, E. E. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2.[4] Antimicrobial Agents and Chemotherapy.[11][4][3][10] [Link]

Technical Guide: In Vitro Activity of Ceftazidime (Hydrate) Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftazidime is a third-generation cephalosporin distinguished by its aminothiazolyl side chain and propylcarboxy group. Unlike other cephalosporins, its defining characteristic is robust antipseudomonal activity. In the research context, Ceftazidime (hydrate) —typically supplied as Ceftazidime Pentahydrate —is the standard reference standard.

This guide details the physicochemical handling, mechanistic targeting, and experimental validation of Ceftazidime against Gram-negative pathogens, specifically Pseudomonas aeruginosa and Enterobacterales.

Chemical Identity & Critical Preparation

Expertise Insight: The most common source of experimental error in Ceftazidime assays is the failure to account for the hydration state during stock preparation. Research-grade Ceftazidime is supplied as a pentahydrate (


).[1]
Physicochemical Profile[2][3][4][5]
  • CAS: 78439-06-2 (Pentahydrate)[1]

  • Molecular Weight: 636.65 g/mol (Pentahydrate) vs. 546.58 g/mol (Anhydrous).

  • Solubility: Sparingly soluble in ethanol/DMSO.[1] Highly soluble in aqueous buffers (PBS) and dilute alkali.

  • Stability: Unstable in solution. Stock solutions must be used immediately or frozen at -80°C. Half-life in solution at 37°C is <24 hours.

Protocol: Precision Stock Calculation

To ensure self-validating MIC data, you must calculate the "As-Is" weight based on the manufacturer's specific potency (usually


).

The Formula:



If potency is not provided, derive it from the water content:



Step-by-Step Solubilization:

  • Weigh the calculated amount of Ceftazidime Pentahydrate.

  • Add Sodium Carbonate (

    
    )  or small volume of 1M NaOH if the powder resists dissolution (Ceftazidime is acidic; neutralization aids solubility).
    
  • Dilute to final volume with sterile distilled water or Phosphate Buffered Saline (PBS) pH 7.2.

  • Filter Sterilize: Use a 0.22

    
     PES membrane (low protein binding).
    

Mechanism of Action: PBP Targeting

Ceftazidime acts by acylating the serine active site of Penicillin-Binding Proteins (PBPs). In Gram-negative bacteria, its affinity profile is distinct.

  • Primary Target: PBP3 (FtsI) . Inhibition blocks septation, leading to filamentation rather than immediate lysis.[2]

  • Secondary Target: PBP1a/1b. Inhibition at higher concentrations induces rapid lysis.[2][3]

Diagram: PBP3 Inhibition Pathway

The following diagram illustrates the specific molecular cascade in P. aeruginosa.

MOA Ceftazidime Ceftazidime (Periplasmic Space) PBP3 Target: PBP3 (FtsI) (Transpeptidase) Ceftazidime->PBP3 Acylation of Serine Active Site Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Inhibits Septum Septum Formation (Cell Division) Peptidoglycan->Septum Required for Filamentation Filamentation (Elongated Morphology) Septum->Filamentation Failure leads to Lysis Osmotic Lysis (Cell Death) Filamentation->Lysis Structural Collapse

Caption: Mechanism of Ceftazidime-induced cell death via PBP3 inhibition and filamentation.[4][5]

Spectrum of Activity & Resistance

The following data summarizes the expected in vitro potency. Note the shift in susceptibility when combined with Avibactam (a diazabicyclooctane beta-lactamase inhibitor).[6][7]

Table 1: Comparative MIC Distributions ( )
OrganismCeftazidime Alone (

)
Ceftazidime-Avibactam (

)
Resistance Mechanism
P. aeruginosa 2 / 322 / 8AmpC derepression, Efflux (MexAB-OprM)
E. coli 0.25 / >320.12 / 0.25ESBLs (CTX-M), Porin loss
K. pneumoniae 0.25 / >640.12 / 0.5KPC (Carbapenemases), ESBLs
CLSI Breakpoints (M100, 34th Ed.)
  • Enterobacterales: Susceptible:

    
    , Resistant: 
    
    
    
    .[8]
  • P. aeruginosa: Susceptible:

    
    , Resistant: 
    
    
    
    .[8]

Experimental Protocols

Protocol A: Time-Kill Kinetics (Dynamic Assessment)

While MIC provides a snapshot, Time-Kill curves define the rate of bactericidal activity.

Causality Check: We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological levels of


 and 

are critical for correct outer membrane permeability in P. aeruginosa.

Workflow:

  • Inoculum Prep: Dilute overnight culture to

    
     CFU/mL (early log phase). Why: PBPs are maximally expressed during active growth.
    
  • Exposure: Add Ceftazidime at 1x, 2x, and 4x MIC.

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Recovery: Serially dilute in saline and plate on drug-free agar. Note: Use charcoal agar if carryover effects are suspected.

Diagram: Time-Kill Experimental Workflow

TimeKill Start Log-Phase Culture (10^6 CFU/mL) Split Aliquot into CAMHB Start->Split Control Growth Control (No Drug) Split->Control Exp1 1x MIC Ceftazidime Split->Exp1 Exp2 4x MIC Ceftazidime Split->Exp2 Incubate Incubate 37°C Shaking Control->Incubate Exp1->Incubate Exp2->Incubate Sample Sample at t=0, 2, 4, 8, 24h Incubate->Sample At intervals Count Plating & Colony Counting Sample->Count Log10 Reduction

Caption: Workflow for determining bactericidal rates (Time-Kill Analysis).

Advanced Application: Synergy with Avibactam

Ceftazidime monotherapy is increasingly compromised by ESBLs (Extended-Spectrum Beta-Lactamases) and KPCs.

Mechanism of Synergy: Avibactam does not contain a beta-lactam ring. It binds covalently and reversibly to the active site of Serine Beta-Lactamases (Ambler Class A, C, and some D), protecting Ceftazidime from hydrolysis.

In Vitro Setup: When testing the combination, CLSI standards dictate holding Avibactam at a fixed concentration of 4


  while varying Ceftazidime concentrations.

References

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • Nichols, W. W., et al. (2018). Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa.[9] Antimicrobial Agents and Chemotherapy. [Link][9][10]

  • Castanheira, M., et al. (2019). In Vitro Activity of Ceftazidime-Avibactam against Clinical Isolates of Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

  • PubChem. Ceftazidime Pentahydrate Compound Summary. [Link]

  • Lagacé-Wiens, P., et al. (2014). Ceftazidime-Avibactam: An Evidence-Based Review of its Pharmacology and Potential Use. Core Evidence. [Link]

Sources

Pharmacokinetic Properties of Ceftazidime in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftazidime is a third-generation cephalosporin characterized by high polarity, low protein binding, and predominant renal elimination.[1] In the context of preclinical drug development, it serves as a quintessential "time-dependent" antibiotic. Its pharmacokinetic (PK) profile across animal models (murine, canine, primate) is driven almost exclusively by glomerular filtration, making it a reliable marker for renal function but requiring aggressive dosing regimens in small animals to match human exposure targets.

This guide details the pharmacokinetic properties, interspecies scaling, and validated experimental protocols for Ceftazidime, designed for researchers requiring high-fidelity translational data.

Mechanistic Basis & PK/PD Driver[1][2][3]

Molecular Disposition

Ceftazidime is a zwitterionic compound. Its high water solubility and low lipophilicity result in a Volume of Distribution (


) restricted largely to the extracellular fluid (ECF), typically around 0.2–0.3 L/kg  across species. Unlike hepatic-cleared drugs, Ceftazidime undergoes minimal metabolism, reducing the complexity of interspecies scaling related to cytochrome P450 differences.
The PK/PD Index: Time > MIC

For beta-lactams, the pharmacodynamic (PD) driver of efficacy is the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (


) of the target pathogen.[2]
  • Bacteriostasis: Requires

    
     of ~35–40%.
    
  • Maximal Kill: Requires

    
     of ~60–70%.
    

In animal models, particularly mice, the rapid elimination half-life necessitates fractionated dosing (e.g., q2h) to simulate human kinetics (q8h), a critical experimental design consideration often overlooked by junior researchers.

Mechanism of Action & Elimination Pathway

Ceftazidime_Mechanism Input Ceftazidime Administration (IV/SC/IM) Plasma Central Compartment (Plasma) Input->Plasma Absorption Tissues Peripheral Tissues (ECF Distribution) Plasma->Tissues Vd ~0.2 L/kg Target Bacterial Target (PBP-3 Inhibition) Plasma->Target Free Drug (fT > MIC) Renal Renal Elimination (Glomerular Filtration) Plasma->Renal Clearance (CL)

Figure 1: Disposition and pharmacodynamic pathway of Ceftazidime. Note the central role of plasma concentration driving both efficacy (Target) and elimination (Renal).

Interspecies Pharmacokinetic Profile

The following data aggregates validated parameters from healthy animal models. Note the inverse relationship between body mass and elimination rate, a classic allometric principle.

Table 1: Comparative PK Parameters (IV Administration)
SpeciesDose (mg/kg)

(min)

(L/kg)

(mL/min/kg)
Protein Binding (%)
Mouse 2520 – 25 0.2510 – 12< 10%
Rat 2023 – 48 0.285 – 8< 10%
Rabbit 2548 – 60 0.224 – 615%
Dog (Beagle)2060 – 70 0.192.8 – 3.5< 10%
Monkey (Rhesus)2090 – 120 0.212.5 – 3.0< 10%
Human (Ref)2g (Total)100 – 120 0.231.5 – 2.0< 10%

Key Insight for Protocol Design: The mouse half-life (~20 min) is approximately 1/6th of the human half-life. Therefore, efficacy studies in mice (e.g., thigh infection) must utilize dose fractionation (administering the total daily dose divided into 6–12 injections) to prevent the drug concentration from falling below MIC for extended periods.

Validated Experimental Protocols

Protocol A: Single-Dose Pharmacokinetics (Mouse)

Objective: To define the specific clearance and volume of distribution for a new formulation or comparator study.

Methodology:

  • Animals: CD-1 or BALB/c mice (n=3 per timepoint), 20–25g.

  • Dosing: Administer Ceftazidime 25 mg/kg via Tail Vein (IV) for immediate bioavailability or Subcutaneous (SC) for absorption profiling.

    • Expert Note: SC is preferred for efficacy models; IV is preferred for calculating absolute bioavailability (

      
      ).
      
  • Sampling: Terminal cardiac puncture or retro-orbital bleed at: 5, 15, 30, 60, 120, and 240 minutes post-dose.

    • Why these points? The short

      
       means the drug is effectively cleared by 4 hours (10 half-lives).
      
  • Bioanalysis: Plasma separation (EDTA tubes). Protein precipitation with acetonitrile followed by LC-MS/MS or HPLC-UV (Detection at 254 nm).

  • Analysis: Non-compartmental analysis (NCA) to derive AUC,

    
    , and 
    
    
    
    .
Protocol B: Neutropenic Mouse Thigh Infection Model

Objective: To determine the PK/PD magnitude (magnitude of %


) required for stasis, 1-log kill, and 2-log kill. This is the gold standard  for predicting human efficacy.

Workflow Diagram:

Thigh_Model Neutropenia Induce Neutropenia Cyclophosphamide (Day -4 & -1) Inoculation Bacterial Inoculation IM Injection (Thigh) 10^5 - 10^6 CFU Neutropenia->Inoculation Immune Suppression Treatment Therapy Initiation (2h Post-Infection) Dose Fractionation (q2h) Inoculation->Treatment Establish Infection Harvest Tissue Harvest (24h) Homogenize & Plate Treatment->Harvest 24h Exposure Analysis PK/PD Integration Sigmoid Emax Model Harvest->Analysis Log CFU/g

Figure 2: Workflow for the Neutropenic Thigh Infection Model. Note the critical timing of cyclophosphamide to ensure the animal acts as a 'living test tube' without immune interference.

Step-by-Step Procedure:

  • Immune Suppression: Cyclophosphamide IP (150 mg/kg on Day -4, 100 mg/kg on Day -1).

    • Validation: Neutrophil count must be <100/mm³ at time of infection.

  • Infection: Inoculate 0.1 mL of bacterial suspension (

    
     CFU) into the posterior thigh muscle.
    
  • Dosing: Begin therapy 2 hours post-infection.

    • Regimen: Due to rapid clearance, administer Ceftazidime q2h (every 2 hours) subcutaneously. Total daily doses usually range from 10 to 1000 mg/kg/day to construct a full dose-response curve.

  • Harvest: At 24 hours, euthanize mice. Aseptically remove thighs, homogenize in saline, and plate for CFU enumeration.

  • Calculation: Plot

    
     change in CFU vs. PK parameter (
    
    
    
    ).
Protocol C: Renal Impairment Model (Rat)

Objective: Since Ceftazidime is renally cleared, this model assesses accumulation risk.

Methodology:

  • Induction: Single IP injection of Uranyl Nitrate (5 mg/kg) or surgical 5/6 Nephrectomy .

    • Uranyl Nitrate causes acute tubular necrosis, mimicking acute kidney injury (AKI).

  • Validation: Measure serum creatinine 72 hours post-induction.

  • PK Study: Administer Ceftazidime (20 mg/kg IV).

  • Expectation: In impaired rats,

    
     often extends from ~25 min to >120 min, necessitating dose reduction simulations.
    

Allometric Scaling & Translational Science

To predict human clearance (


) from animal data, use the allometric power law:


Where:

  • 
     = Body Weight[1][3][4]
    
  • 
     = Allometric exponent (typically 0.75  for renal clearance).
    
  • 
     = Coefficient derived from animal data.[5]
    

Deduced Scaling for Ceftazidime: Because Ceftazidime is excreted unchanged via filtration, it correlates highly with GFR.

  • Monkey to Human: Most accurate predictor due to similar renal physiology.

  • Correction Factor: When scaling from Dog/Monkey, use Brain Weight correction or Maximum Life Potential (MLP) correction if simple weight scaling overestimates clearance, though for Ceftazidime, simple weight scaling is usually sufficient due to lack of metabolism.

Safety Margin Calculation:



  • For Ceftazidime, ensure animal exposure covers the human

    
     (~100 mg/L for a 2g dose) to validate safety against seizures (a known risk at high accumulation).
    

References

  • Therapeutic and kinetic properties of ceftazidime in animals. Source: PubMed / Antimicrob Agents Chemother.[6] Note: Foundational paper comparing mouse, rat, dog, and monkey PK.[7][8][9]

  • Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection. Source: American Society for Microbiology (ASM). Note: Defines the specific q2h dosing requirements for murine models.

  • Interspecies variability in protein binding of antibiotics. Source: Frontiers in Pharmacology. Note: Validates the low protein binding (<10%) assumption across species.[10]

  • The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs. Source: World's Veterinary Journal. Note: Provides specific clearance and volume parameters for canine models.

  • Application of Physiologically Based Pharmacokinetic Model to Delineate the Impact of Aging and Renal Impairment on Ceftazidime Clearance. Source: MDPI. Note: Discusses the renal filtration mechanism and scaling.

Sources

Methodological & Application

Application Note & Protocol: In Vivo Efficacy of Ceftazidime in a Neutropenic Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Clinically-Relevant Model

Ceftazidime is a third-generation cephalosporin antibiotic with a well-established spectrum of activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The clinical efficacy of ceftazidime, like other beta-lactam antibiotics, is primarily correlated with the time that free drug concentrations remain above the minimum inhibitory concentration (MIC) of the infecting pathogen (%fT>MIC).

In immunocompromised patients, particularly those with febrile neutropenia, infections with organisms like P. aeruginosa can be life-threatening. The host's diminished immune response places a greater burden on the antimicrobial agent to eradicate the pathogen. Therefore, evaluating the efficacy of antibiotics in an animal model that mimics this immunocompromised state is a critical step in preclinical drug development and for establishing clinically relevant dosing regimens.[3] The neutropenic murine thigh infection model is widely regarded as the gold standard for this purpose due to its high degree of standardization, reproducibility, and strong predictive value for clinical outcomes in humans.[3][4]

This document provides a comprehensive, step-by-step protocol for conducting a ceftazidime efficacy study using the neutropenic mouse thigh model. It details the scientific principles behind each procedural choice to ensure robust and interpretable data.

Principle of the Assay

The neutropenic thigh infection model is a highly standardized in vivo system designed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent at a localized site of infection in an immunocompromised host.[4] The experimental logic follows a sequential process:

  • Induction of Neutropenia: The host's immune system, specifically the neutrophil population, is temporarily depleted using a cytotoxic agent like cyclophosphamide.[4][5][6] This renders the mice susceptible to infection and ensures that the observed antimicrobial effect is primarily due to the drug's activity, not a synergistic host immune response.

  • Localized Bacterial Challenge: A known quantity of a well-characterized bacterial strain is injected directly into the thigh muscle.[4] This creates a contained, localized infection that is highly reproducible.

  • Antimicrobial Administration: Two hours post-infection, a time point that allows the bacteria to establish a logarithmic growth phase, treatment with ceftazidime (or vehicle control) is initiated.[5] Various dosing regimens can be tested to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

  • Endpoint Determination: After a defined treatment period (typically 24 hours), the thigh muscles are aseptically harvested, homogenized, and plated to quantify the remaining bacterial burden in colony-forming units (CFU) per gram of tissue.[7][8]

The primary endpoint is the change in bacterial load (Δlog10 CFU) from the start of therapy to the 24-hour time point. By comparing the bacterial burden in treated groups to that of the control group, one can determine the dose required for bacteriostasis (static dose) or for a 1- or 2-log10 reduction in CFU.

Key Experimental Workflow

The following diagram outlines the critical timeline and steps involved in the execution of the neutropenic thigh infection model.

G cluster_pre Phase 1: Animal Preparation & Immunosuppression cluster_exp Phase 2: Infection & Treatment (Day 0) cluster_post Phase 3: Endpoint Analysis (Day 1) acclimate Day -7 to -5 Animal Acclimatization cyp1 Day -4 Cyclophosphamide Dose 1 (e.g., 150 mg/kg, IP) acclimate->cyp1 cyp2 Day -1 Cyclophosphamide Dose 2 (e.g., 100 mg/kg, IP) cyp1->cyp2 inoculum T = -2h Prepare Bacterial Inoculum (e.g., 10^6 - 10^7 CFU/mL) infection T = 0h Thigh Inoculation (0.1 mL, IM) inoculum->infection treatment T = +2h Initiate Ceftazidime Therapy (Subcutaneous Dosing) infection->treatment euthanasia T = +26h Euthanasia & Thigh Harvest homogenize Tissue Homogenization euthanasia->homogenize plate Serial Dilution & Plating homogenize->plate count Incubate & Count CFUs plate->count

Caption: Experimental workflow for the neutropenic thigh model.

Materials and Reagents

Category Item Example Supplier / Specifications
Animals Specific Pathogen-Free (SPF) female ICR or Swiss Webster mice20-25 g body weight
Immunosuppression Cyclophosphamide monohydrateSigma-Aldrich (Cat# C0768)
Sterile Saline for Injection (0.9% NaCl)USP grade
Test Article Ceftazidime (hydrate)USP reference standard or equivalent
Vehicle for CeftazidimeSterile water or appropriate buffer
Bacteria Challenge Strain (e.g., P. aeruginosa)ATCC 27853 or a clinical isolate with known MIC
Growth MediaMueller-Hinton Broth (MHB), Tryptic Soy Agar (TSA)
Consumables Syringes (1 mL, 3 mL) with needles (27-30G)Sterile, single-use
Conical tubes (15 mL, 50 mL)Sterile, polypropylene
Microcentrifuge tubes (1.5 mL)Sterile
Petri dishes (100 mm)Sterile
Pipette tips (wide-bore for homogenate)Sterile, filtered
Equipment Biological Safety Cabinet (Class II)
CO2 Incubator (37°C)
Spectrophotometer or DensitometerFor inoculum preparation
Tissue Homogenizer (e.g., Bead Beater or Stomacher)
Vortex Mixer
Calibrated Pipettes
Analytical Balance

Detailed Experimental Protocols

Animal Handling and Acclimatization
  • Upon arrival, house mice in a controlled environment (22±2°C, 50±10% humidity, 12-h light/dark cycle) with ad libitum access to sterile food and water.

  • Acclimatize animals for a minimum of 3-5 days before initiating any procedures.

  • All animal procedures must be approved by the institution's Animal Welfare Committee and conducted in accordance with relevant guidelines (e.g., Directive 86/609/EEC).[5]

Induction of Neutropenia

Causality: Cyclophosphamide is an alkylating agent that is cytotoxic to rapidly dividing cells, including hematopoietic precursors in the bone marrow. A fractionated dosing regimen is used to induce profound and sustained neutropenia (<100 neutrophils/µL) while minimizing acute toxicity and mortality.[5][6][9]

  • Day -4: Administer 150 mg/kg cyclophosphamide via intraperitoneal (IP) injection.

  • Day -1: Administer a second dose of 100 mg/kg cyclophosphamide via IP injection.[5]

  • Self-Validation: It is recommended to confirm neutropenia in a satellite group of animals on Day 0 by performing a complete blood count (CBC) from a retro-orbital or tail vein blood sample.

Preparation of Bacterial Inoculum
  • From a frozen stock, streak the challenge organism (P. aeruginosa) onto a TSA plate and incubate overnight at 37°C.

  • Inoculate 3-5 colonies into 10 mL of MHB and incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours).

  • Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).

  • Wash the pellet by resuspending in 10 mL of sterile saline and centrifuging again.

  • Resuspend the final pellet in sterile saline. Adjust the bacterial density to approximately 1x10⁷ CFU/mL using a spectrophotometer (e.g., OD600nm of ~0.1) or by comparison to a McFarland standard.

  • Perform a quantitative plate count of the final inoculum by serial dilution to confirm the precise starting concentration.

Thigh Infection Procedure
  • Two hours before initiating therapy (T=0), briefly anesthetize the mice (e.g., using isoflurane).

  • Inject 0.1 mL of the prepared bacterial inoculum (~1x10⁶ CFU) intramuscularly (IM) into the posterior thigh muscle of one hind limb.

Ceftazidime Preparation and Administration

Causality: Ceftazidime's efficacy is time-dependent. Therefore, dosing is often fractionated (e.g., every 2 hours) to maintain drug concentrations above the MIC for a prolonged period, mimicking human infusion protocols.[5] Subcutaneous administration is used for its reliable and consistent absorption.

  • Prepare a stock solution of Ceftazidime (hydrate) in a suitable sterile vehicle (e.g., sterile water for injection).

  • Prepare serial dilutions from the stock solution to achieve the desired final doses for each treatment group. A typical dose-ranging study might include doses from 1 mg/kg/day to >100 mg/kg/day.

  • Two hours post-infection (T=+2h) , begin the treatment regimen. Administer the calculated dose of ceftazidime subcutaneously (SC) in a volume of 0.1-0.2 mL.

  • Continue dosing at the specified intervals (e.g., q2h, q4h, q8h) for a total duration of 24 hours.[5]

  • Include a vehicle-treated control group and a "zero-hour" control group (euthanized immediately after infection) to establish the initial bacterial load.

Endpoint: Quantification of Bacterial Burden
  • At 26 hours post-infection (24 hours after the start of therapy), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Aseptically dissect the entire infected thigh muscle, avoiding skin and bone.

  • Weigh the excised tissue.

  • Place the tissue in a sterile tube with a known volume of sterile saline (e.g., 1 mL) and homogenize thoroughly using a mechanical homogenizer.

  • Create a 10-fold serial dilution series of the tissue homogenate in sterile saline.

  • Plate 100 µL of each appropriate dilution onto TSA plates in duplicate or triplicate.

  • Incubate the plates overnight at 37°C.

  • Count the colonies on plates that contain a countable number (typically 30-300 colonies).

Data Analysis and Interpretation

Calculating Bacterial Load (CFU/g)

The bacterial concentration in the original tissue is calculated using the following formula:

CFU/g = (Average Colony Count × Dilution Factor) / (Volume Plated in mL × Tissue Weight in g) [7][8]

Example Calculation:

  • Average colony count: 150

  • Dilution: 10⁻⁴ (Dilution Factor = 10⁴)

  • Volume plated: 0.1 mL

  • Tissue weight: 0.5 g

CFU/g = (150 × 10000) / (0.1 × 0.5) = 3.0 × 10⁷ CFU/g

For analysis, these values are typically converted to log10 CFU/g.

Data Presentation and Interpretation

Summarize the results in a table showing the mean log10 CFU/g for each treatment group.

Treatment Group (Total Daily Dose) Dosing Regimen Mean log10 CFU/g ± SD (n=3) Δlog10 CFU (vs. 24h Control)
24h Untreated ControlSaline, q2h8.5 ± 0.30.0
0h Start ControlN/A6.2 ± 0.2-2.3
Ceftazidime 12 mg/kg/day6 mg/kg, q12h7.1 ± 0.4-1.4
Ceftazidime 24 mg/kg/day12 mg/kg, q12h6.2 ± 0.3-2.3 (Static Dose)
Ceftazidime 48 mg/kg/day24 mg/kg, q12h5.2 ± 0.5-3.3 (1-log Kill)
Ceftazidime 96 mg/kg/day48 mg/kg, q12h4.1 ± 0.4-4.4 (2-log Kill)
  • Static Dose: The dose at which the bacterial load at 24 hours is approximately equal to the initial bacterial load at the start of therapy (0h control).

  • 1-log Kill Dose: The dose required to reduce the bacterial burden by 10-fold (1 log10) compared to the 0h control.

These data are then used to model the relationship between the PK/PD index (%fT>MIC) and the observed antibacterial effect, which is crucial for predicting human therapeutic success.

Troubleshooting and Scientific Considerations

  • High Variability: Ensure consistent inoculum preparation and injection technique. Use of inbred mouse strains can reduce biological variability compared to outbred stocks.

  • Animal Mortality: High bacterial loads or excessive toxicity from cyclophosphamide can lead to mortality. Consider reducing the inoculum size or adjusting the cyclophosphamide dosing if this occurs.

  • No Drug Efficacy: Verify the MIC of the challenge strain against ceftazidime. Ensure proper drug formulation, storage, and administration. The bacterial strain may possess resistance mechanisms (e.g., ESBLs, AmpC) that compromise ceftazidime activity.[10]

  • Standardization: Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring data quality and comparability across studies.[11][12][13]

References

  • Lepe JA, Martínez-Martínez L. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection. Antimicrobial Agents and Chemotherapy. 2015;60(2):837-844. [Link]

  • Blaser J, Dudley MN, Gilbert D, Zinner SH. Pharmacodynamics of ceftazidime administered as continuous infusion or intermittent bolus alone and in combination with single daily-dose amikacin against Pseudomonas aeruginosa in an in vitro infection model. Journal of Infectious Diseases. 1989;159(5):931-937. [Link]

  • Khairalla AS, Al-harthi SA, Aldawood A, et al. Effect of inducing neutropenia by using cyclophosphamide or anti-Gr-1 monoclonal antibody (RB6-8C5) on the survival rates of mice after challenge with A. hydrophila. ResearchGate. 2015. [Link]

  • Mouton JW, den Hollander JG, Horrevorts AM. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection. Antimicrobial Agents and Chemotherapy. 2016;60(2):837-44. [Link]

  • Hotchkiss RS, Colston E, Yende S, et al. LOW DOSE CYCLOPHOSPHAMIDE IMPROVES SURVIVAL IN A MURINE TREATMENT MODEL OF SEPSIS. Shock. 2017;47(1S Suppl 1):63-71. [Link]

  • Guttormsen Y, Wergeland L, Gjertsen BT, et al. A mouse-based strategy for cyclophosphamide pharmacogenomic discovery. Journal of Applied Physiology. 2004;96(3):1160-6. [Link]

  • Das S, Hultin ML, Saba M, et al. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. Microbiology Spectrum. 2023;11(3):e0374122. [Link]

  • Louie A, Drusano GL, Banerjee P, et al. In vitro pharmacodynamics of ceftazidime against Pseudomonas aeruginosa isolates from cystic fibrosis patients. Antimicrobial Agents and Chemotherapy. 2001;45(8):2267-72. [Link]

  • Simner PJ, Bergman Y, Trejo M, et al. Performance of ceftazidime/avibactam susceptibility testing methods against clinically relevant Gram-negative organisms. Journal of Clinical Microbiology. 2019;57(5):e01928-18. [Link]

  • VanScoy B, Mendes RE, Castanheira M, et al. Pharmacodynamics of ceftazidime/avibactam against extracellular and intracellular forms of Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy. 2018;73(6):1586-1592. [Link]

  • Chen Y, Song W, Zhang Y, et al. Efficacy of ceftazidime/avibactam versus other antimicrobial agents for treating multidrug-resistant Pseudomonas aeruginosa: a propensity-matched retrospective analysis. Frontiers in Pharmacology. 2024;15:1353805. [Link]

  • Sharma D, Vyas N, Soni N, et al. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales. Cureus. 2023;15(9):e45853. [Link]

  • Zimecki M, Artym J, Chodaczek G, et al. Immune function in cyclophosphamide-treated mice is restored by the T-cell-tropic isoxazole derivative R-13. Immunopharmacology and Immunotoxicology. 2008;30(3):473-89. [Link]

  • Tamma PD, Aitken SL, Bonomo RA, et al. IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. 2024. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. FDA.gov. 2025. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.org. 2026. [Link]

  • Bonilla-Morales M, Pérez-Gutiérrez E, Vargas-Alarcón G, et al. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases. BMC Infectious Diseases. 2006;6:139. [Link]

  • Various Authors. How can we calculate CFU/g-1 (Colony forming unit) of tissue burden candidasis for experimental study in mice? ResearchGate. 2014. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. 2020. [Link]

  • Rodrigues C, Silva S, Henriques M. Phenotypic Ultra-Rapid Antimicrobial Susceptibility Testing for Ceftazidime–Avibactam: In Support of Antimicrobial Stewardship. Antibiotics. 2022;11(1):97. [Link]

  • LibreTexts. 1.15: Determination of Bacterial Numbers. Biology LibreTexts. 2023. [Link]

  • Lepe JA, Martínez-Martínez L. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh- or Lung-Infection. ResearchGate. 2015. [Link]

  • GARDP Revive. Neutropenic thigh mouse model. GARDP.org. [Link]

  • Clinical and Laboratory Standards Institute. M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. 2019. [Link]

  • Supplemental Methods Bacterial Load Quantification. Provided by user. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. 2020;33(2):e00004-20. [Link]

  • Various Authors. How to calculate the CFU per gram of tissue. Quora. 2022. [Link]

  • Collier Library. Lab 3: Enumeration and CFU/ml Calculation. Digital Press at Collier Library. [Link]

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Troubleshooting & Optimization

Navigating the Challenges of Ceftazidime (Hydrate) Solubility in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ceftazidime (hydrate). This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered during experimental work. Drawing from established scientific principles and field-proven insights, we aim to empower you with the knowledge to prepare stable and effective aqueous solutions of this vital third-generation cephalosporin antibiotic.

Understanding the Core Challenge: The Nature of Ceftazidime Solubility

Ceftazidime, as a zwitterionic molecule, exhibits variable solubility that is highly dependent on the pH of the aqueous environment. Its stability is also a critical factor, with temperature and pH playing significant roles in its degradation kinetics. This guide will address these interconnected parameters to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when preparing and using ceftazidime hydrate solutions.

Q1: Why is my ceftazidime (hydrate) not dissolving completely in water?

A1: Ceftazidime hydrate is described as being slightly soluble in water.[1][2] Complete dissolution to high concentrations in pure, unbuffered water can be challenging. Several factors could be at play:

  • pH of the Solution: The pH of your water can significantly impact solubility. The isoelectric point of ceftazidime is where it has its lowest solubility. Adjusting the pH away from this point can enhance dissolution.

  • Concentration: You may be attempting to prepare a solution that is above the saturation point of ceftazidime in water at that specific temperature and pH.

  • Temperature: While higher temperatures can increase the solubility of many compounds, for ceftazidime, it also accelerates degradation.[3][4] Therefore, temperature must be carefully controlled.

Q2: I've noticed a precipitate forming in my ceftazidime solution over time. What is happening?

A2: Precipitation in a ceftazidime solution can be due to several reasons:

  • pH Shift: If the pH of the solution changes over time, it can fall into a range where ceftazidime is less soluble, causing it to precipitate out. This is particularly relevant as the degradation of ceftazidime can alter the pH of the solution.

  • Crystallization: Ceftazidime pentahydrate can crystallize from aqueous solutions, particularly at a pH between 3.5 and 4.0. As crystallization occurs, the pH of the solution may increase.[5]

  • Incompatibility: If you have mixed ceftazidime with other drugs or compounds, physical incompatibility could be the cause. For example, ceftazidime is known to be incompatible with vancomycin, which can lead to precipitation.[6][7]

Q3: My ceftazidime solution has turned yellow/brown. Is it still usable?

A3: A color change, typically to a light yellow or amber, can occur upon reconstitution of ceftazidime and may intensify over time.[6][7] While a slight color change does not necessarily indicate a significant loss of potency, a progression to a reddish or reddish-brown color, especially when accompanied by a sulfide odor, is a clear sign of degradation and the solution should be discarded.[6] This degradation is accelerated at higher temperatures.[6]

Q4: What is the optimal pH for dissolving and storing ceftazidime solutions?

A4: The maximum stability of ceftazidime in aqueous solutions is observed in the pH range of 4.5 to 6.5.[8] Freshly constituted solutions typically have a pH between 5 and 8.[9] It is crucial to maintain the pH within this optimal range to minimize degradation. Exposure to a pH of ≤4 can result in immediate precipitation.[6]

Q5: Can I use buffers to prepare my ceftazidime solution?

A5: Yes, using buffers is highly recommended to maintain a stable pH within the optimal range. Phosphate-buffered saline (PBS) at a pH of 7.2 has been used, with a reported solubility of approximately 5 mg/mL.[10] However, it's important to be aware that some buffers, such as acetate, phosphate, and borate, can accelerate the hydrolysis of ceftazidime.[8] Therefore, the choice and concentration of the buffer should be carefully considered based on your experimental needs.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to ceftazidime (hydrate) solubility and stability.

ParameterValueSource
Solubility in Water Slightly soluble[1][2]
Solubility in PBS (pH 7.2) Approx. 5 mg/mL[10]
Solubility in Ethanol 0.2 mg/mL[2]
Solubility in DMSO 0.2 mg/mL[2]
Optimal pH for Stability 4.5 - 6.5[8]
pH of Freshly Reconstituted Solution 5.0 - 8.0[9]
Recommended Storage (Reconstituted) 2-8°C[7][11]

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of Ceftazidime (Hydrate)

This protocol provides a step-by-step method for preparing a buffered stock solution of ceftazidime.

Materials:

  • Ceftazidime (hydrate) powder

  • Sterile, high-purity water

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate) or a pre-made sterile phosphate buffer solution (e.g., PBS at pH 7.2)

  • Sterile containers

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Buffer: If not using a pre-made buffer, prepare a phosphate buffer solution at your desired pH (ideally between 5.0 and 7.0) and concentration. Ensure the buffer components are fully dissolved.

  • Weigh Ceftazidime: Accurately weigh the required amount of ceftazidime (hydrate) powder in a sterile container.

  • Initial Dissolution: Add a small volume of the prepared buffer to the ceftazidime powder and gently swirl to create a slurry. This helps to wet the powder and prevent clumping.

  • Complete Dissolution: Gradually add the remaining buffer while stirring continuously with a magnetic stirrer at room temperature. Avoid vigorous vortexing, which can introduce excessive air.

  • Check for Clarity: Continue stirring until the solution is clear. Upon dissolution, carbon dioxide may be released, which can take 1-2 minutes to result in a clear solution.[7][12][13]

  • Verify pH: Once fully dissolved, check the pH of the final solution using a calibrated pH meter. Adjust if necessary with dilute acid or base, although this should be minimal if the buffer is effective.

  • Sterile Filtration (Optional): If required for your application, sterile filter the solution through a 0.22 µm filter.

  • Storage: Store the solution at 2-8°C and protect it from light.[7] It is recommended not to store aqueous solutions for more than one day.[10]

Visualizing Key Concepts

Diagram 1: Troubleshooting Workflow for Ceftazidime Solubility Issues

G start Start: Incomplete Dissolution or Precipitation check_conc Is the concentration too high? start->check_conc check_pH What is the solution pH? check_conc->check_pH Concentration is within known solubility limits reduce_conc Reduce concentration check_conc->reduce_conc Yes pH_low pH <= 4.0 check_pH->pH_low pH_optimal pH 4.5 - 6.5 check_pH->pH_optimal pH_high pH > 8.0 check_pH->pH_high adjust_pH_up Adjust pH to 5.0-7.0 with dilute base pH_low->adjust_pH_up Precipitation likely check_temp Is the temperature > 25°C? pH_optimal->check_temp Solubility and stability are optimal adjust_pH_down Adjust pH to 5.0-7.0 with dilute acid pH_high->adjust_pH_down Degradation risk increases adjust_pH_up->check_temp adjust_pH_down->check_temp temp_high Yes check_temp->temp_high temp_ok No check_temp->temp_ok reduce_temp Store at 2-8°C temp_high->reduce_temp Increased degradation check_incomp Are other drugs present? temp_ok->check_incomp reduce_temp->check_incomp incomp_yes Yes check_incomp->incomp_yes incomp_no No check_incomp->incomp_no consult_compat Consult compatibility data. Administer separately. incomp_yes->consult_compat solution_stable Solution should be stable incomp_no->solution_stable consult_compat->solution_stable reduce_conc->start

Caption: Troubleshooting workflow for ceftazidime solubility.

Diagram 2: Relationship Between pH, Solubility, and Stability of Ceftazidime

G cluster_pH pH Scale cluster_solubility Solubility cluster_stability Stability 1 < 4.0 2 4.5 - 6.5 sol_low Low (Precipitation Risk) 1->sol_low stab_low Low (Degradation) 1->stab_low 3 > 8.0 sol_optimal Optimal 2->sol_optimal stab_optimal Maximum 2->stab_optimal sol_high High 3->sol_high stab_low2 Low (Degradation) 3->stab_low2

Caption: pH effects on ceftazidime solubility and stability.

References

  • Crystallization process for ceftazidime derivative. Google Patents.
  • Mechanism of ceftazidime degradation in aqueous solutions. ResearchGate. Available at: [Link]

  • Determination of Solubility and Induction Time of Ceftazidime. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. National Institutes of Health. Available at: [Link]

  • Effect of pH on the adsorption of ceftazidime. ResearchGate. Available at: [Link]

  • Stability testing of ceftazidime solutions for injection in elastomeric devices at 12 mg/mL and 25 mg/mL. e-OPAT. Available at: [Link]

  • Determination of Solubility and Induction Time of Ceftazidime. Request PDF. Available at: [Link]

  • Ceftazidime Monograph for Professionals. Drugs.com. Available at: [Link]

  • Dilution Ceftazidime - Fortaz ®. GlobalRPH. Available at: [Link]

  • CEFTAZIDIME VIATRIS. Available at: [Link]

  • Ceftazidime. Official Monographs for Part I. Available at: [Link]

  • Ceftazidime for Injection, USP. DailyMed. Available at: [Link]

  • Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. PubMed. Available at: [Link]

  • Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Available at: [Link]

  • The preparation method of ceftazidime pentahydrate. Google Patents.
  • The mechanism of ceftazidime degradation in aqueous solutions. PubMed. Available at: [Link]

  • The mechanism of ceftazidime degradation in aqueous solutions. Available at: [Link]

  • Ceftazidime. CHEO ED Outreach. Available at: [Link]

Sources

Navigating the Nuances of Ceftazidime Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support center for Ceftazidime (hydrate). As researchers and drug development professionals, you are keenly aware that the efficacy of an antibiotic is inextricably linked to its stability. This guide is designed to move beyond mere product specifications and delve into the intricate science of Ceftazidime degradation in solution. Here, we will explore the "why" behind the "how," offering not just protocols but a deeper understanding of the molecule's behavior under various experimental and storage conditions. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and ultimately mitigate stability issues, ensuring the integrity of your research and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Scenarios

This section addresses the most common challenges and queries we receive regarding Ceftazidime stability.

Question 1: My reconstituted Ceftazidime solution has turned yellow. Is it still usable?

Answer: A color change to yellow, or even reddish-brown over time, is a visual indicator of Ceftazidime degradation.[1][2] While a pale yellow color may be present in freshly prepared concentrated solutions (above 8%), a noticeable increase in color intensity suggests the formation of degradation products.[2] We strongly advise against using discolored solutions, as the potency of the antibiotic is likely compromised. The yellowing is often associated with exposure to heat and UV radiation.[1]

Question 2: I've observed a precipitate in my Ceftazidime solution after mixing it with another drug for a co-administration study. What's happening?

Answer: Precipitation is a clear sign of physical incompatibility. Ceftazidime is known to be incompatible with several other drugs in solution. For instance, physical incompatibilities have been documented with vancomycin, nicardipine, midazolam, and propofol.[3][4] The likelihood of precipitation with vancomycin, for example, depends on the concentrations of both drugs.[5] It is crucial to consult compatibility charts and, if data is unavailable, to perform a small-scale compatibility test before mixing Ceftazidime with other medications.

Question 3: What is the primary cause of Ceftazidime degradation in an aqueous solution?

Answer: The primary degradation pathway for Ceftazidime in aqueous solution is the hydrolysis of the β-lactam ring.[6][7] This is a characteristic vulnerability of β-lactam antibiotics. The degradation process can be catalyzed by acidic or basic conditions and is also influenced by temperature.[7] Subsequent degradation steps can include hydrolysis of the group at C-3 and epimerization at C-6 or C-7.[6][7]

Question 4: How does pH affect the stability of my Ceftazidime solution?

Answer: The pH of the solution is a critical factor in Ceftazidime stability. The maximum stability is observed in the pH range of 4.5 to 6.5.[8] Both acidic and basic conditions can accelerate the degradation of Ceftazidime.[7] For instance, exposure to a pH of ≤4 can lead to immediate precipitation.[2] Therefore, maintaining the pH within the optimal range is essential for preserving the integrity of the drug in solution.

Question 5: Can I freeze my reconstituted Ceftazidime solution for long-term storage?

Answer: Yes, freezing is a viable option for extending the stability of reconstituted Ceftazidime. Solutions of Ceftazidime in sterile water for injection, when frozen immediately after constitution at -20°C, can be stable for up to 3 months.[5] However, it is critical to avoid repeated freeze-thaw cycles. Once thawed, the solution should not be refrozen.[5] Thawed solutions can typically be stored for up to 8 hours at room temperature or for 3 days under refrigeration.[5][9]

Section 2: Understanding Ceftazidime Degradation Pathways

The degradation of Ceftazidime is a multi-step process. The initial and most significant step is the opening of the β-lactam ring. This can be followed by other reactions depending on the conditions.

G Ceftazidime Ceftazidime BLactam_Opening β-Lactam Ring Opening Ceftazidime->BLactam_Opening Primary Pathway (Hydrolysis) Pyridine_Formation Pyridine Formation (Product C) Ceftazidime->Pyridine_Formation Side Reaction C3_Hydrolysis C-3 Group Hydrolysis BLactam_Opening->C3_Hydrolysis Epimerization Epimerization (C-6/C-7) BLactam_Opening->Epimerization Degradation_Products Other Degradation Products C3_Hydrolysis->Degradation_Products Epimerization->Degradation_Products

Caption: Primary degradation pathways of Ceftazidime in aqueous solution.

Section 3: Recommended Storage and Handling Protocols

To minimize degradation, it is imperative to adhere to strict storage and handling protocols.

Protocol 3.1: Reconstitution of Ceftazidime Powder for Injection
  • Aseptic Technique: Perform all reconstitution steps under aseptic conditions to prevent microbial contamination.

  • Diluent Selection: Use sterile water for injection, or another compatible diluent as specified by the manufacturer.[10]

  • Reconstitution Process: a. Inject the appropriate volume of diluent into the Ceftazidime vial. The vacuum in the vial may aid in this process.[10] b. Shake the vial well until the powder is completely dissolved. Carbon dioxide is released during dissolution, which may create positive pressure.[10] A clear solution should be obtained in about 1 to 2 minutes.[10]

  • Immediate Use: For optimal potency, it is recommended to use the reconstituted solution immediately.

Protocol 3.2: Short-Term and Long-Term Storage of Reconstituted Solutions

The stability of reconstituted Ceftazidime is highly dependent on the storage temperature.

Storage ConditionDuration of StabilityReference(s)
Room Temperature (21-25°C)Up to 8-12 hours[5][9][10]
Refrigeration (2-8°C)Up to 3-7 days[5][10]
Frozen (-20°C)Up to 3 months[5]

Note: Stability times can vary depending on the concentration and the diluent used. Always refer to the manufacturer's specific instructions.

Section 4: Experimental Workflow for Assessing Ceftazidime Stability

For researchers investigating the stability of Ceftazidime under specific experimental conditions, a robust analytical workflow is essential.

G cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Ceftazidime Solution (Known Concentration) Stress Apply Stress Conditions (e.g., pH, Temp, Light) Prep->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling HPLC HPLC Analysis (Quantify Ceftazidime & Degradants) Sampling->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Experimental workflow for a Ceftazidime stability study.

Protocol 4.1: Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying Ceftazidime and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., LiChrosorb RP-18, 250 x 4 mm I.D.) is commonly used.[11]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., acetate buffer, pH 5.0) and an organic solvent like acetonitrile.[11] The exact ratio should be optimized for your specific column and system.

  • Detection: UV detection at 254 nm is appropriate for Ceftazidime.[11]

  • Sample Preparation: Dilute the samples collected from the stability study to a suitable concentration within the linear range of the assay.

  • Analysis: Inject the samples and standards into the HPLC system. The peak area of Ceftazidime is used to calculate its concentration over time. The appearance of new peaks indicates the formation of degradation products.

Section 5: Incompatibilities with Other Substances

It is critical to be aware of substances that are incompatible with Ceftazidime to avoid compromising your experiments or therapeutic efficacy.

Incompatible SubstanceType of IncompatibilityReference(s)
VancomycinPhysical[3][4][5]
NicardipinePhysical[3][4]
MidazolamPhysical[3][4]
PropofolPhysical[3][4]
N-acetylcysteineChemical[3][4]
Erythromycin (conc. solutions)Physical[3][4]
Clarithromycin (conc. solutions)Physical[3][4]
Sodium Bicarbonate InjectionLess Stable[5]

References

  • IJRSR, Effect Of Light, Heat And Air Exposure On Shelf Life And Stability Of Ceftazidime, [Link]

  • PubMed, The mechanism of ceftazidime degradation in aqueous solutions, [Link]

  • ASM Journals, Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients | Antimicrobial Agents and Chemotherapy, [Link]

  • ResearchGate, (PDF) Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations, [Link]

  • Oxford Academic, Stability of ceftazidime in plastic syringes and glass vials under various storage conditions, [Link]

  • ResearchGate, Mechanism of ceftazidime degradation in aqueous solutions, [Link]

  • Scientific Research Publishing, Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations, [Link]

  • SciSpace, Stability study and degradation kinetics of ceftazidime in pharmaceutical preparations, [Link]

  • PMC, Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients, [Link]

  • ResearchGate, (PDF) Analytical Method Development and Validation of Ceftazidime Pentahydrate and Tazobactam Sodium by RP-HPLC Method in Bulk and Dosage forms, [Link]

  • ResearchGate, Degradation pathways of ceftazidime as determined by HPLC-mass..., [Link]

  • PMC - NIH, Stability of the Combination of Ceftazidime and Cephazolin in Icodextrin or pH Neutral Peritoneal Dialysis Solution, [Link]

  • ResearchGate, Stability of ceftazidime at various temperatures. (A) Influence of the..., [Link]

  • GlobalRPH, Dilution Ceftazidime - Fortaz ®, [Link]

  • Polish Pharmaceutical Society, THE MECHANISM OF CEFTAZIDIME DEGRADATION IN AQUEOUS SOLUTIONS, [Link]

  • PubMed, Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions, [Link]

  • medicines.org.uk, Ceftazidime 1g powder for solution for injection or infusion, [Link]

  • Drugs.com, Ceftazidime Monograph for Professionals, [Link]

  • ResearchGate, Stability of ceftazidime in normal saline solution after exposure to light, [Link]

  • ResearchGate, Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients, [Link]

Sources

Technical Support Center: Ceftazidime Impurity Profiling & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers and analytical scientists working with Ceftazidime Pentahydrate . It moves beyond basic handling to address the specific chemical instability mechanisms—hydrolysis, isomerization, and polymerization—that compromise sample integrity.

Topic: Identifying and Minimizing Impurities in Ceftazidime (Hydrate) Samples Role: Senior Application Scientist Status: Active Support

Executive Summary: The Instability Triad

Ceftazidime Pentahydrate is a third-generation cephalosporin with a fragile stability profile.[1] Unlike many stable small molecules, it actively degrades in solution through three distinct pathways. Successful analysis requires suppressing these pathways simultaneously.

Instability MechanismPrimary Impurity GeneratedTrigger Factor
Nucleophilic Attack/Hydrolysis Pyridine (Toxic)Temperature > 25°C, pH > 7.5
Isomerization Delta-2 Isomer pH < 4.5, Extended storage
Polymerization High MW Polymers (Immunogenic)High Concentration (>10%), Time
Part 1: The Impurity Identification Workflow

Use this module to identify unknown peaks in your chromatograms.

Q: I see a growing peak at a short retention time (approx. 3-5 min) that correlates with a strong sulfide-like odor. What is it?

A: This is almost certainly Pyridine . Ceftazidime contains a pyridinium group at the C-3 position. Under stress (heat or hydrolytic conditions), the bond at C-3 cleaves, releasing free pyridine.

  • Diagnostic: Pyridine elutes early on C18 columns due to high polarity.

  • Confirmation: Check the UV spectrum. Pyridine has a distinct absorption profile compared to the cephalosporin core.

  • Risk: Pyridine is toxic; its quantification is a critical release parameter (Typical limit:

    
     0.1% to 0.4% depending on the monograph).
    
Q: My main Ceftazidime peak has a "shoulder" or a split peak eluting immediately after the main peak. Is my column failing?

A: It is likely the Delta-2 Isomer . The biologically active form of Ceftazidime is the Delta-3 isomer (double bond at C3-C4). In solution, the double bond can migrate to the C2-C3 position (Delta-2 isomer), which is biologically inactive.

  • Root Cause: This isomerization is equilibrium-driven and accelerated by weak acids or improper buffering.

  • Resolution: Ensure your mobile phase pH is strictly controlled (pH 6.0–7.0). Delta-2 and Delta-3 isomers are difficult to separate; a high-efficiency C18 column (>250mm length) is often required.

Q: I am detecting "ghost peaks" or baseline noise at the very end of my gradient. What are these?

A: These are likely High Molecular Weight (HMW) Polymers . Concentrated Ceftazidime solutions (>100 mg/mL) undergo intermolecular aminolysis, where the amino group of one molecule attacks the beta-lactam ring of another, forming dimers and trimers.

  • Detection: These often do not elute as sharp peaks but as broad "humps" late in the run.

  • Criticality: These are highly immunogenic and can cause allergic reactions in vivo.

Part 2: Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of Ceftazidime in solution, illustrating how environmental triggers force the molecule down specific degradation routes.

CeftazidimeDegradation cluster_Hydrolysis Pathway A: Hydrolysis (Irreversible) cluster_Isomerization Pathway B: Isomerization (Equilibrium) cluster_Polymerization Pathway C: Polymerization Ceftaz Ceftazidime Pentahydrate (Active Delta-3 Form) Pyridine Pyridine (Toxic By-product) Ceftaz->Pyridine Heat (>25°C) pH > 7.5 OpenRing Open-Ring Metabolites (Inactive) Ceftaz->OpenRing Beta-lactam rupture Delta2 Delta-2 Isomer (Inactive) Ceftaz->Delta2 pH < 4.5 Equilibrium Shift Dimer Ceftazidime Dimers Ceftaz->Dimer High Conc. (>100 mg/mL) Polymer High MW Polymers (Immunogenic) Dimer->Polymer Chain Elongation

Caption: Kinetic degradation map of Ceftazidime showing the three primary instability pathways: Hydrolysis (Red), Isomerization (Yellow), and Polymerization (Green).

Part 3: Validated Analytical Protocol (HPLC)

Use this protocol to separate the parent compound from the impurities described above. This method is synthesized from standard pharmacopeial approaches (USP/EP) and optimized for resolution.

Method Summary: This is a Stability-Indicating Method capable of resolving Pyridine (early eluter) and Delta-2 isomers (close eluter) from the main peak.

ParameterSpecificationRationale
Column C18 (L1), 250 mm x 4.6 mm, 5 µmLength required to separate Delta-2/Delta-3 isomers.
Mobile Phase A Phosphate Buffer (pH 7.0)Neutral pH suppresses isomerization during the run.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 1.0 - 1.3 mL/minOptimized for backpressure and resolution.
Detection UV @ 254 nmMax absorption for the cephalosporin core.
Temperature 25°C (Strict Control)Higher column temps can degrade the sample during analysis.

Gradient Profile:

  • 0-2 min: Isocratic low organic (98% A / 2% B)

    
     Elutes Pyridine .
    
  • 2-20 min: Gradient to (60% A / 40% B)

    
     Elutes Ceftazidime  & Delta-2 .
    
  • 20-30 min: Wash (20% A / 80% B)

    
     Elutes Dimers/Polymers .
    
Part 4: Minimization & Troubleshooting Guide
Q: Why is my solution turning from pale yellow to reddish-brown?

A: This is the "Red Shift" indicative of advanced degradation.

  • Mechanism: Oxidative degradation and polymerization products absorb light at higher wavelengths.

  • Action: Discard immediately. The presence of color indicates significant Pyridine release and potency loss.

  • Prevention: Protect samples from light (amber vials) and maintain temperature

    
    .
    
Q: How can I minimize polymer formation during lyophilization (freeze-drying)?

A: Polymerization is concentration-dependent. As water is removed, local concentration spikes.

  • Protocol Adjustment:

    • Fast Freezing: Flash freeze to minimize the time the sample spends in the "viscous liquid" state where polymerization kinetics are fastest.

    • pH Control: Ensure the pre-lyophilization solution is buffered to pH 6.0–7.0.

    • Bulking Agents: Use excipients (like L-Arginine or Sodium Carbonate) which physically space out Ceftazidime molecules, preventing intermolecular attack.

Q: Glass vs. Plastic: Does it matter for storage?

A: Yes.

  • Recommendation: Use Type I Glass vials.

  • Data: Research indicates that Pyridine formation is slightly higher in PVC and Polypropylene containers compared to glass.[2] Furthermore, soft plastics can be permeable to oxygen, accelerating oxidative degradation.

Q: What is the "Safe Window" for analysis after reconstitution?

A:

  • At 25°C: < 6 hours.[3]

  • At 4°C: < 24 hours.[2][3][4][5]

  • Protocol: If you have a large autosampler queue, keep the sample tray refrigerated (4°C). If your HPLC lacks a cooled autosampler, prepare samples immediately before injection. Do not batch prepare 50 samples to run overnight at room temperature; the last samples will show false impurity failures.

References
  • Jones, T. E., et al. (2019).[6] Ceftazidime Stability and Pyridine Toxicity During Continuous i.v.[2][6] Infusion. American Journal of Health-System Pharmacy.

  • Moreno, A. H., & Salgado, H. R. N. (2012).[7] Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry.

  • Cielecka-Piontek, J., et al. (2005).[5][8] Stability of Ceftazidime Pentahydrate in Medicinal Preparations. Acta Poloniae Pharmaceutica.[9]

  • Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy.[6][10][11]

  • Zhou, J., et al. (2006). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis.

Sources

Validation & Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Ceftazidime (Hydrate)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the journey of an antibiotic from the petri dish to a living organism is paramount. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of Ceftazidime, a cornerstone cephalosporin antibiotic. We will delve into the experimental data that underpins our understanding of its activity, explore the correlation—and the occasional disconnect—between laboratory predictions and clinical outcomes, and provide detailed protocols for key assessment methodologies.

The Dichotomy of Efficacy: Why In Vitro Susceptibility Doesn't Always Guarantee In Vivo Success

The antibacterial potency of Ceftazidime is fundamentally determined by its ability to inhibit bacterial cell wall synthesis. In vitro testing provides a controlled environment to quantify this intrinsic activity, primarily through the determination of the Minimum Inhibitory Concentration (MIC). However, the in vivo setting introduces a complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD), host immune responses, and the physiological environment of an infection. This guide will dissect these factors to provide a comprehensive understanding of Ceftazidime's efficacy.

In Vitro Efficacy: Quantifying the Intrinsic Antibacterial Power

The in vitro activity of Ceftazidime is well-documented, showcasing its broad spectrum against many Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2]

Key In Vitro Performance Metrics:
  • Broad Spectrum of Activity: Ceftazidime demonstrates potent activity against a wide range of Gram-negative pathogens, including Enterobacteriaceae and P. aeruginosa.[2][3] However, its activity against Gram-positive organisms like Staphylococcus aureus is comparatively moderate.[4][5]

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. For Ceftazidime, MIC values are crucial for predicting susceptibility. A multi-laboratory study in the United States found that over 98% of 8,038 enteric bacilli tested had Ceftazidime MICs of ≤8 mg/l.[3] Against P. aeruginosa, MIC90 values (the concentration required to inhibit 90% of isolates) are typically in the range of 4 to 8 µg/ml.[1]

  • Bactericidal Action: Ceftazidime is bactericidal, meaning it actively kills bacteria, typically at concentrations at or just above the MIC.[1][3]

Tabulated In Vitro Susceptibility Data for Ceftazidime:
OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.120.25
Klebsiella pneumoniae0.251
Enterobacter cloacae0.5>8
Pseudomonas aeruginosa28
Haemophilus influenzae0.0150.06
Staphylococcus aureus (methicillin-susceptible)48

Note: These values are representative and can vary based on geographic location and the specific isolates tested. Data synthesized from multiple sources.[1][3][5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Ceftazidime.

1. Preparation of Materials:

  • Ceftazidime (hydrate) stock solution of known concentration.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Bacterial inoculum standardized to 0.5 McFarland, further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

2. Serial Dilution:

  • Dispense 100 µL of CAMHB into each well of the microtiter plate.
  • Add 100 µL of the Ceftazidime stock solution to the first well and perform a two-fold serial dilution across the plate, discarding the final 100 µL from the last well.

3. Inoculation:

  • Add 10 µL of the standardized bacterial inoculum to each well.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation:

  • The MIC is the lowest concentration of Ceftazidime that shows no visible bacterial growth.

In Vivo Efficacy: The Complex Reality of a Living System

The transition from a static in vitro environment to a dynamic in vivo system introduces several variables that can modulate the efficacy of Ceftazidime.

Key In Vivo Performance Metrics and Influencing Factors:
  • Pharmacokinetics/Pharmacodynamics (PK/PD): For beta-lactam antibiotics like Ceftazidime, the most critical PK/PD parameter correlating with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[6] Animal studies have shown that a %fT>MIC of 35-40% is often required for a static effect (no net change in bacterial count) in vivo.[6]

  • Animal Models of Infection: Preclinical in vivo studies are crucial for predicting clinical success. Common models include the murine thigh infection model and the lung infection model.[7][8] These models have confirmed the time-dependent activity of Ceftazidime and the importance of maintaining concentrations above the MIC.[8]

  • Clinical Efficacy: In human clinical trials, Ceftazidime has demonstrated efficacy in treating a variety of infections, including those caused by carbapenem-resistant Gram-negative bacilli when used in combination with avibactam.[9] Clinical cure rates can vary depending on the site of infection, the pathogen, and the patient's underlying health status. For instance, in the treatment of carbapenem-resistant Gram-negative bacilli infections, the combination of ceftazidime-avibactam has shown clinical cure rates ranging from 55.9% to 86.6% in monotherapy.[10]

  • The Host Immune System: The immune status of the host plays a significant role in the overall outcome of antibiotic therapy. In neutropenic animal models, higher antibiotic exposures are often required to achieve the same level of efficacy as in immunocompetent animals.[11]

Correlating In Vitro and In Vivo Data: Bridging the Divide

A strong correlation between a low in vitro MIC and a positive in vivo outcome is the ideal scenario in antibiotic development. For Ceftazidime, this correlation is generally robust, particularly when considering the %fT>MIC parameter.

Visualizing the In Vitro to In Vivo Workflow:

InVitro_InVivo_Correlation cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Evaluation MIC MIC Determination AnimalModels Animal Infection Models MIC->AnimalModels Predicts Susceptibility Spectrum Spectrum of Activity PK_PD Pharmacokinetic/ Pharmacodynamic Analysis AnimalModels->PK_PD Generates Efficacy Data ClinicalTrials Human Clinical Trials PK_PD->ClinicalTrials Informs Dosing Regimens FinalOutcome FinalOutcome ClinicalTrials->FinalOutcome Determines Clinical Efficacy

Caption: Workflow from in vitro testing to in vivo clinical outcome.

Discrepancies and Their Explanations:

While a low MIC is a good predictor of success, discrepancies can arise:

  • Biofilms: Bacteria growing in biofilms can be significantly less susceptible to antibiotics than their planktonic counterparts, a factor not typically accounted for in standard MIC testing. The PK/PD index that best correlates with Ceftazidime efficacy in biofilm cells has been suggested to be the fAUC/MIC ratio, rather than %fT>MIC.[12]

  • Inoculum Effect: In some cases, the efficacy of Ceftazidime can be influenced by the initial bacterial density, although it is generally considered to be relatively unaffected by increasing inoculum concentration for most strains.[3]

  • Beta-Lactamases: The presence of beta-lactamase enzymes that can degrade Ceftazidime is a major cause of resistance. In vitro susceptibility testing may not always capture the full extent of beta-lactamase production in vivo. The addition of a beta-lactamase inhibitor like avibactam can restore Ceftazidime's activity against many resistant strains.[13][14][15][16] For instance, in a neutropenic mouse thigh infection model, co-administration of avibactam with ceftazidime was bactericidal against a ceftazidime-resistant, KPC-producing Klebsiella pneumoniae strain, whereas ceftazidime alone had little effect.[15][16]

Experimental Protocol: Murine Thigh Infection Model for In Vivo Efficacy Assessment

This protocol provides a framework for evaluating the in vivo efficacy of Ceftazidime.

1. Animal Preparation:

  • Use specific-pathogen-free mice (e.g., ICR or C57BL/6).
  • Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

2. Infection:

  • Culture the bacterial strain of interest to mid-log phase.
  • Inject a standardized inoculum (e.g., 10^6 - 10^7 CFU) intramuscularly into the thigh of each mouse.

3. Treatment:

  • Initiate Ceftazidime treatment at a specified time post-infection (e.g., 2 hours).
  • Administer Ceftazidime subcutaneously or intravenously at various dosing regimens to achieve different %fT>MIC targets.

4. Efficacy Endpoint:

  • At 24 hours post-treatment initiation, euthanize the mice.
  • Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for quantitative bacterial culture (CFU counts).

5. Data Analysis:

  • Compare the CFU counts in the treated groups to the control group (untreated or vehicle-treated) to determine the reduction in bacterial burden.
Visualizing the Pharmacodynamic Relationship:

PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Concentration Drug Concentration in Plasma Effect Antibacterial Effect (Bacterial Killing) Concentration->Effect Drives fT_MIC %fT > MIC Concentration->fT_MIC Determines MIC MIC Effect->MIC Compared to InVivoEfficacy InVivoEfficacy fT_MIC->InVivoEfficacy Correlates with

Caption: The interplay of PK, PD, and MIC in determining in vivo efficacy.

Conclusion: An Integrated Approach to Understanding Ceftazidime Efficacy

The predictive power of in vitro susceptibility testing for Ceftazidime is significantly enhanced when interpreted through the lens of in vivo pharmacokinetic and pharmacodynamic principles. While the MIC remains a fundamental starting point, a comprehensive understanding of the %fT>MIC target, the influence of the host immune system, and potential resistance mechanisms is crucial for translating laboratory data into successful clinical outcomes. This guide underscores the importance of an integrated approach, combining robust in vitro characterization with well-designed in vivo studies, to fully appreciate and effectively utilize the therapeutic potential of Ceftazidime.

References

  • Jones, R. N., et al. (1985). Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests. Journal of Antimicrobial Chemotherapy, 15 Suppl A, 9-24. [Link]

  • Harper, P. B. (1983). The in-vitro properties of ceftazidime. Journal of Antimicrobial Chemotherapy, 12 Suppl A, 5-13. [Link]

  • Li, J., et al. (2023). Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection. Frontiers in Pharmacology, 14, 1221495. [Link]

  • Oliva, A., et al. (2024). Comparative Efficacy of Continuous Ceftazidime Infusion vs. Intermittent Bolus against In Vitro Ceftazidime-Susceptible and -Resistant Pseudomonas aeruginosa Biofilm. Antibiotics, 13(4), 345. [Link]

  • Levasseur, P., et al. (2015). In vitro activities of ceftazidime, ceftazidime-avibactam, and comparators against clinical isolates of Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 59(3), 1785-1788. [Link]

  • Karaiskos, I., et al. (2023). In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review. Frontiers in Microbiology, 14, 1221495. [Link]

  • Nielsen, E. I., et al. (2011). Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo. Antimicrobial Agents and Chemotherapy, 55(10), 4562-4567. [Link]

  • Wang, F., et al. (2022). In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales. Infection and Drug Resistance, 15, 7151-7161. [Link]

  • Nichols, W. W., et al. (2022). The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD). Journal of Antimicrobial Chemotherapy, 77(9), 2341-2353. [Link]

  • Tamma, P. D., et al. (2024). IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Nichols, W. W., et al. (2022). The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD). Journal of Antimicrobial Chemotherapy, 77(9), 2341-2353. [Link]

  • Harper, P. B. (1984). In vitro properties of ceftazidime, a highly active broad-spectrum cephalosporin with antipseudomonal activity. Clinical Therapeutics, 6(4), 411-424. [Link]

  • Berkhout, J., et al. (2015). Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection. Antimicrobial Agents and Chemotherapy, 59(4), 2340-2348. [Link]

  • Klietmann, W., et al. (1987). [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates]. Infection, 15 Suppl 4, S145-149. [Link]

  • Karaiskos, I., et al. (2023). In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review. Frontiers in Microbiology, 14, 1221495. [Link]

  • Bowker, K. E., et al. (2015). In Vivo Efficacy of Humanized Exposures of Ceftazidime-Avibactam in Comparison with Ceftazidime against Contemporary Enterobacteriaceae Isolates. Antimicrobial Agents and Chemotherapy, 59(10), 6241-6247. [Link]

  • Karaiskos, I., et al. (2023). In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review. Frontiers in Microbiology, 14, 1221495. [Link]

  • Carbon, C. (1988). [Ceftazidime on animal experimental models]. Presse Médicale, 17(37), 1910-1913. [Link]

  • Bowker, K. E., et al. (2015). In Vivo Efficacy of Humanized Exposures of Ceftazidime-Avibactam in Comparison with Ceftazidime against Contemporary Enterobacteriaceae Isolates. Antimicrobial Agents and Chemotherapy, 59(10), 6241-6247. [Link]

  • Chen, Y., et al. (2023). Clinical efficacy of ceftazidime/avibactam combination therapy for severe hospital-acquired pulmonary infections caused by carbapenem-resistant and difficult-to-treat Pseudomonas aeruginosa. International Journal of Antimicrobial Agents, 62(6), 107021. [Link]

  • Phillips, I., et al. (1982). Ceftazidime: in-vitro antibacterial activity and susceptibility to beta-lactamases compared with that of cefotaxime, moxalactam and other beta-lactam antibiotics. Journal of Antimicrobial Chemotherapy, 10(1), 1-11. [Link]

  • Al-Zahrani, A. M., et al. (2024). The Clinical Efficacy of Adding Ceftazidime/Avibactam to Standard Therapy in Treating Infections Caused by Carbapenem-Resistant Klebsiella pneumoniae with blaOXA-48-like Genes. Medicina, 60(3), 489. [Link]

  • Ambrose, P. G., et al. (2015). Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 59(4), 2289-2295. [Link]

  • Wack, A. N., et al. (2018). POPULATION PHARMACOKINETICS OF CEFTAZIDIME AFTER A SINGLE SUBCUTANEOUS INJECTION AND NORMAL ORAL AND CLOACAL BACTERIAL FLORA SURVEY IN EASTERN HELLBENDERS (CRYPTOBRANCHUS ALLEGANIENSIS ALLEGANIENSIS). Journal of Zoo and Wildlife Medicine, 49(3), 679-688. [Link]

  • Marshall, C. W., et al. (2023). Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex. PLoS One, 18(5), e0285856. [Link]

  • Wicha, S. G., et al. (2021). Pharmacokinetic/Pharmacodynamic Target Attainment of Ceftazidime in Adult Patients on General Wards with Different Degrees of Renal Function: A Prospective Observational Bicenter Cohort Study. Antibiotics, 10(4), 433. [Link]

  • Berkhout, J., et al. (2015). Pharmacokinetics and Penetration of Ceftazidime and Avibactam into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice. Antimicrobial Agents and Chemotherapy, 59(2), 968-974. [Link]

  • Zhang, Y., et al. (2025). Efficacy and safety of ceftazidime-avibactam versus standard antibiotic therapy for resistant Gram-negative bacterial infections: a systematic review and meta-analysis. EurekAlert!. [Link]

  • Sader, H. S., et al. (2015). Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013. Antimicrobial Agents and Chemotherapy, 59(6), 3656-3659. [Link]

Sources

Head-to-head comparison of Ceftazidime and other third-generation cephalosporins

[1]

Executive Summary: The Anti-Pseudomonal Distinction

In the landscape of third-generation cephalosporins, Ceftazidime (CAZ) occupies a distinct functional niche defined by its superior activity against Pseudomonas aeruginosa. While its peers—Ceftriaxone (CRO) and Cefotaxime (CTX) —are optimized for Gram-positive potency (specifically Streptococcus pneumoniae) and favorable pharmacokinetic profiles (long half-life), Ceftazidime sacrifices some Gram-positive affinity to maximize Gram-negative penetration and PBP3 binding.

This guide provides a technical, data-driven comparison to assist researchers in selecting the appropriate agent for in vitro efficacy studies, resistance modeling, and pharmacokinetic evaluations.

Mechanistic Foundation: Structure-Activity Relationship (SAR)

The divergent performance of Ceftazidime stems from specific chemical modifications at the R1 and R2 positions of the cephalosporin nucleus.

The Molecular "Why"
  • Target Specificity (PBP3): Unlike Cefotaxime, which has high affinity for PBP1a/1b, Ceftazidime exhibits preferential high-affinity binding to Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria. Inhibition of PBP3 blocks septum formation, leading to characteristic filamentation and eventual cell lysis.

  • The Aminothiazolyl Side Chain: Both Ceftazidime and Cefotaxime possess an aminothiazolyl ring at the C7 position, which enhances affinity for Gram-negative PBPs.[1]

  • The Critical Difference (Propylcarboxy Moiety): Ceftazidime features a bulky propylcarboxy group (dimethylacetic acid) on the oxime side chain. This steric bulk protects the beta-lactam ring from hydrolysis by certain Class C (AmpC) beta-lactamases but simultaneously reduces affinity for Gram-positive PBPs (e.g., in S. aureus).

  • Pyridine Group (C3 Position): This zwitterionic character facilitates rapid diffusion through the porin channels of the Gram-negative outer membrane, a key factor in its anti-pseudomonal potency.

Mechanism of Action Visualization

The following diagram illustrates the pathway from porin entry to PBP3 inhibition and the steric defense against AmpC.

CAZ_MechanismCAZCeftazidime (CAZ)PorinPorin Channel(OmpF/C)CAZ->PorinRapid Diffusion(Zwitterionic C3)AmpCAmpC Beta-LactamaseCAZ->AmpCSteric Hindrance(Propylcarboxy Group)PeriplasmPeriplasmic SpacePorin->PeriplasmPBP3Target: PBP3(Septum Formation)Periplasm->PBP3High Affinity BindingPBP2Target: PBP1a/1b(Elongation)Periplasm->PBP2Low AffinityLysisFilamentation &Cell LysisPBP3->LysisInhibitionAmpC->CAZHydrolysis Attempt

Figure 1: Ceftazidime traverses the outer membrane via porins and preferentially binds PBP3.[2] Its bulky side chain provides steric hindrance against AmpC hydrolysis, though it remains vulnerable to ESBLs.

Head-to-Head Performance Data

Microbiological Activity (MIC Comparison)

The following data aggregates typical MIC50/90 ranges (mg/L) for wild-type isolates. Note the inversion of potency between P. aeruginosa and S. aureus.

OrganismCeftazidime (CAZ)Ceftriaxone (CRO)Cefotaxime (CTX)Cefoperazone (CFP)Interpretation
P. aeruginosa 1 – 4 8 – 648 – 644 – 16CAZ is superior. CRO/CTX are ineffective as monotherapy.
E. coli 0.12 – 0.50.03 – 0.120.03 – 0.120.25 – 1.0CRO/CTX are slightly more potent, but CAZ is highly effective.
K. pneumoniae 0.12 – 0.50.06 – 0.120.06 – 0.120.25 – 1.0Comparable efficacy across the class.
S. aureus (MSSA) 8 – 162 – 41 – 22 – 4CAZ has poor Gram-positive affinity.
S. pneumoniae 0.5 – 2≤ 0.06 ≤ 0.06 0.12 – 0.5CRO/CTX are the gold standard for Pneumococci.
Pharmacokinetic & Physicochemical Profile

For in vivo animal models, understanding the PK differences is critical for dosing frequency.

ParameterCeftazidimeCeftriaxoneCefoperazoneImpact on Study Design
Protein Binding Low (< 20%)High (85–95%) High (90%)High binding (CRO) requires adjustment for free-drug concentration in MIC bridging.
Half-Life (t½) ~1.8 hours~8 hours ~2 hoursCRO allows once-daily dosing; CAZ requires q8h or continuous infusion.
Excretion Route Renal (Glomerular)Renal (60%) + BiliaryBiliary (70%) Use Cefoperazone for biliary tract infection models; CAZ for UTIs.
Stability (AmpC) Moderate (Steric bulk)LowLowCAZ is less likely to select for derepressed AmpC mutants than CRO.

Experimental Protocol: Validating Efficacy

When characterizing a new clinical isolate or testing a novel beta-lactamase inhibitor combination (e.g., Ceftazidime-Avibactam), the Broth Microdilution (BMD) method is the reference standard.

Protocol: CLSI Broth Microdilution (CAZ Focus)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Ceftazidime against a Gram-negative isolate.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Ceftazidime pentahydrate powder (potency corrected).

  • QC Strain: Pseudomonas aeruginosa ATCC 27853 (Expected MIC: 1–4 µg/mL).

Workflow:

  • Stock Prep: Dissolve CAZ in 0.1 M Phosphate Buffer (pH 6.0) or water (avoid carbonate buffers as they degrade CAZ). Prepare 10x stock.

  • Plate Prep: Dispense 100 µL of 2-fold serial dilutions of CAZ into a 96-well plate (Range: 0.06 – 64 µg/mL).

  • Inoculum: Prepare a 0.5 McFarland suspension of the isolate in saline. Dilute 1:100 into CAMHB to achieve ~5 x 10^5 CFU/mL.

  • Inoculation: Add 10 µL of diluted inoculum to each well.

  • Incubation: 35 ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration with no visible growth.

Experimental Workflow Logic

The following diagram outlines the decision logic for testing, including the detection of resistance mechanisms (ESBL vs. AmpC).

BMD_WorkflowIsolateClinical Isolate(Gram-Negative)ScreenScreening Test(CAZ 1µg & 4µg)Isolate->ScreenResult_SGrowth Inhibited(Susceptible)Screen->Result_SMIC < 8Result_RGrowth Observed(Resistant/Intermediate)Screen->Result_RMIC > 8PhenotypePhenotypic ConfirmationResult_R->PhenotypeTest_ESBLTest: CAZ vs.CAZ + ClavulanatePhenotype->Test_ESBLTest_AmpCTest: CAZ vs.CAZ + CloxacillinPhenotype->Test_AmpCConcl_ESBLMIC Reduction >3 dilutions= ESBL PositiveTest_ESBL->Concl_ESBLConcl_AmpCMIC Reduction >3 dilutions= AmpC PositiveTest_AmpC->Concl_AmpC

Figure 2: Workflow for validating Ceftazidime susceptibility and distinguishing between ESBL and AmpC resistance mechanisms.

Resistance Considerations

Researchers must account for the specific stability profile of Ceftazidime:

  • ESBL Instability: Like other 3rd-generation cephalosporins, Ceftazidime is hydrolyzed by Extended-Spectrum Beta-Lactamases (TEM, SHV, CTX-M). Note: It is often the best substrate for detecting ESBLs due to distinct hydrolysis patterns.

  • AmpC Inducibility: While the bulky side chain offers some protection, Ceftazidime is a weak inducer of chromosomal AmpC but a good substrate for derepressed (high-level) AmpC. In contrast, Cefepime (4th gen) is stable against AmpC.[3]

References

  • Richards, D. M., & Brogden, R. N. (1985). Ceftazidime: A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Use. Drugs, 29(2), 105–161.

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing (M100).[4]

  • Livermore, D. M. (1987). Clinical significance of beta-lactamase induction and stable derepression in Gram-negative rods. European Journal of Clinical Microbiology, 6(4), 439–445.

  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity and beta-lactamase stability of ceftazidime.[1][5] Antimicrobial Agents and Chemotherapy, 21(1), 11–18.

  • Nikas, C. T., et al. (2023). Structure and Dynamics of the Penicillin-Binding Protein 3 from Staphylococcus epidermidis. Fortune Journals.

  • Sainsbury, S., et al. (2011).[6] Crystal Structures of Ceftazidime in Complex with AmpC β-Lactamase. RCSB PDB / Docking.org.

Confirming the mechanism of resistance to Ceftazidime (hydrate) in a bacterial isolate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the mechanism of resistance to Ceftazidime (hydrate) in a bacterial isolate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanism Overview

Ceftazidime (formulated as Ceftazidime Pentahydrate for laboratory stability) is a third-generation cephalosporin with high affinity for Penicillin-Binding Proteins (PBP-3) in Gram-negative bacteria. Resistance is rarely due to target site modification alone; rather, it is predominantly driven by the production of


-lactamases that hydrolyze the oxyimino-beta-lactam ring.

To confirm the mechanism of resistance (rather than just the phenotype), researchers must differentiate between the two dominant hydrolytic enzymes:

  • ESBLs (Extended-Spectrum

    
    -Lactamases):  Inhibited by Clavulanic Acid.
    
  • AmpC

    
    -Lactamases:  Resistant to Clavulanic Acid but inhibited by Cloxacillin or Boronic Acid.[1]
    

This guide compares the three primary validation workflows: Phenotypic Synergy Testing , Genotypic Characterization , and Biochemical Hydrolysis , providing the protocols necessary to distinguish these mechanisms with high confidence.

Comparative Analysis of Confirmation Methods

The following table contrasts the three standard approaches for confirming Ceftazidime resistance mechanisms.

FeatureMethod A: Phenotypic Synergy (DDST) Method B: Genotypic (PCR/Sequencing) Method C: Biochemical (Colorimetric)
Principle Uses specific inhibitors (Clavulanate vs. Cloxacillin) to restore Ceftazidime susceptibility.Amplifies specific resistance genes (blaCTX-M, blaAmpC).Direct detection of

-lactam ring hydrolysis using a chromogenic substrate.
Specificity High for functional phenotype (ESBL vs. AmpC).[2][3]Very High for specific gene identification.Low for specific mechanism (confirms hydrolysis only).
Turnaround 18–24 Hours (Overnight incubation).4–6 Hours.< 1 Hour.[4]
Cost Low (Standard discs/media).High (Reagents/Equipment).[1][3][4]Medium (Commercial kits).
Limitation Cannot detect non-enzymatic resistance (e.g., Porin loss) directly.Presence of gene

Expression.
Does not distinguish between ESBL and AmpC types.
Best For Routine Confirmation & Functional Validation. Epidemiological Surveillance. Rapid Screening.
Mechanism Decision Tree (Visualization)

The following diagram illustrates the logical flow for determining the resistance mechanism based on phenotypic responses to inhibitors.

Resistance_Mechanism cluster_legend Interpretation Key Isolate Ceftazidime Resistant Isolate (MIC > 4 µg/mL) Screen_ESBL Test 1: Ceftazidime vs. Ceftazidime + Clavulanate Isolate->Screen_ESBL Step 1 Screen_AmpC Test 2: Ceftazidime vs. Ceftazidime + Cloxacillin/Boronic Acid Isolate->Screen_AmpC Step 2 Result_ESBL CONFIRMED: ESBL (Serine Beta-Lactamase) Screen_ESBL->Result_ESBL Synergy Positive (Zone Increase ≥ 5mm) Result_Porin SUSPECT: Porin Loss or Efflux Pump Screen_ESBL->Result_Porin No Synergy Result_CoPro CONFIRMED: Co-production (ESBL + AmpC) Screen_ESBL->Result_CoPro Weak/No Synergy Result_AmpC CONFIRMED: AmpC (Cephalosporinase) Screen_AmpC->Result_AmpC Synergy Positive (Zone Increase ≥ 4mm) Screen_AmpC->Result_Porin No Synergy Screen_AmpC->Result_CoPro Positive Synergy key Clavulanate inhibits ESBLs. Cloxacillin inhibits AmpC. Neither inhibits Porin loss.

Caption: Decision matrix for differentiating ESBL, AmpC, and non-enzymatic resistance mechanisms using inhibitor-based phenotypic testing.

Detailed Protocol: Phenotypic Mechanism Confirmation

This protocol is the industry "Gold Standard" for functional confirmation because it proves that the resistance is reversible by specific enzyme inhibition.

A. Reagent Preparation (Critical Step)
  • Ceftazidime Pentahydrate: Use the hydrate form for solubility.[4] Dissolve in 0.1 M phosphate buffer (pH 6.0) or water.[4][5]

    • Expert Note: Ceftazidime is unstable in solution.[6] Prepare stocks fresh or store at -70°C for <6 months. Do not use if solution turns yellow/amber.

  • Inhibitors:

    • Clavulanic Acid: Stock at 1000 µg/mL.[7][8]

    • Cloxacillin: Stock at 2000 µg/mL (Specific for AmpC).

    • Phenylboronic Acid (PBA): Dissolve 120 mg in 3 mL DMSO, then add 3 mL water (Specific for AmpC).[9]

B. The Combined Disc Test (CDT) Workflow

This method quantifies the "Rescue Effect" of the inhibitor.

  • Inoculum Prep: Prepare a 0.5 McFarland suspension of the test isolate in saline.

  • Plating: Swab a Mueller-Hinton Agar (MHA) plate to create a confluent lawn.

  • Disc Application: Place the following discs with at least 24mm spacing:

    • Disc 1: Ceftazidime (30 µg) [CAZ]

    • Disc 2: Ceftazidime (30 µg) + Clavulanic Acid (10 µg) [CAZ-CLA]

    • Disc 3: Ceftazidime (30 µg) + Cloxacillin (200 µg) [CAZ-CLO]

  • Incubation: 35 ± 2°C for 16–18 hours (ambient air).

C. Data Interpretation
Comparison PairObservationConclusion
CAZ-CLA vs. CAZ Zone diameter increase

5 mm
Positive for ESBL
CAZ-CLO vs. CAZ Zone diameter increase

4 mm
Positive for AmpC
Both Pairs No significant increase (< 2 mm)Negative for Hydrolysis (Suspect Porin Loss/Efflux)
Both Pairs Increase in both setsCo-production (ESBL + AmpC)
Molecular Validation (Genotypic)

While phenotypic tests confirm activity, PCR confirms the identity of the gene. This is required for publication-grade characterization.

Target Genes for Ceftazidime Resistance:

  • ESBL Targets: blaCTX-M (Groups 1, 2, 8, 9, 25), blaSHV, blaTEM.

  • AmpC Targets: blaCMY, blaDHA, blaACT, blaFOX.

Self-Validating Control System:

  • Positive Control: K. pneumoniae ATCC 700603 (ESBL Positive).

  • Negative Control: E. coli ATCC 25922 (Susceptible).

  • Internal Control: Amplify 16S rRNA to rule out PCR inhibition.

Scientific Rationale & Troubleshooting

Why differentiation matters: Treating an AmpC-producer with Ceftazidime (even if it appears susceptible in vitro) can lead to treatment failure due to inducible resistance (derepression), whereas ESBL producers can often be managed with Carbapenems or Ceftazidime-Avibactam.

The "Hydrate" Factor: Ceftazidime is supplied as a pentahydrate.[4][6] When calculating MICs or weighing powder for stock solutions, you must adjust for the water weight.

  • Formula:

    
    
    
  • Failure to account for the hydrate fraction results in under-dosing the discs, leading to false resistance results.

Common Pitfalls:

  • The "Ghost Zone": In Double Disc Synergy Tests (placing discs adjacent), a distortion of the inhibition zone (keyhole effect) is as valid as a diameter increase.

  • Co-production: High-level AmpC production can mask the presence of ESBLs phenotypically. If AmpC is confirmed but ESBL is suspected, add Cloxacillin to both the CAZ and CAZ-CLA discs to suppress AmpC and reveal the ESBL "phantom" zone.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI.[1][3][7][8][10] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST.[11] Link

  • Jacoby, G. A. (2009). AmpC beta-lactamases.[2][9][10][12] Clinical Microbiology Reviews, 22(1), 161–182. Link

  • Thomson, K. S. (2010). Extended-spectrum-beta-lactamase, AmpC, and Carbapenemase issues. Journal of Clinical Microbiology, 48(4), 1019–1025. Link

  • Cayman Chemical. (2023).[4] Ceftazidime (hydrate) Product Information & Stability Data.[4]Link[4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.